molecular formula C7H6ClFN2 B1420240 3-Cyano-4-fluoroaniline, hcl CAS No. 801316-08-5

3-Cyano-4-fluoroaniline, hcl

Cat. No.: B1420240
CAS No.: 801316-08-5
M. Wt: 172.59 g/mol
InChI Key: DBYVGRUXKQPZCN-UHFFFAOYSA-N
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Description

3-Cyano-4-fluoroaniline, hcl is a useful research compound. Its molecular formula is C7H6ClFN2 and its molecular weight is 172.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-fluorobenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYVGRUXKQPZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801316-08-5
Record name Benzonitrile, 5-amino-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801316-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

3-Cyano-4-fluoroaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and pharmaceutical applications of 3-Cyano-4-fluoroaniline hydrochloride , a critical fluorinated intermediate used in the development of kinase inhibitors and androgen receptor antagonists.[1]

CAS (HCl Salt): 801316-08-5 CAS (Free Base): 53312-81-5 Synonyms: 5-Amino-2-fluorobenzonitrile hydrochloride; 3-Cyano-4-fluorophenylammonium chloride.[1] Molecular Formula: C₇H₆ClFNz (HCl salt) Molecular Weight: 172.59 g/mol (HCl salt); 136.13 g/mol (Free base)

Part 1: Molecular Architecture & Physiochemical Profile[1]

Structural Significance

3-Cyano-4-fluoroaniline hydrochloride is a "privileged scaffold" in medicinal chemistry.[1] Its value lies in the ortho-fluoronitrile motif, which imparts specific electronic and steric properties to drug candidates:

  • Electronic Modulation: The cyano (-CN) and fluoro (-F) groups are strong electron-withdrawing groups (EWGs).[1] They significantly reduce the pKa of the aniline nitrogen, making it less nucleophilic than unsubstituted aniline but more stable against oxidative metabolism.[1]

  • Metabolic Stability: The fluorine atom at the para position to the amine (in the 3-cyano-4-fluoro numbering scheme) or ortho to the nitrile blocks metabolic hydroxylation, extending the half-life of the final drug molecule.[1]

  • Binding Affinity: The cyano group often acts as a hydrogen bond acceptor in protein active sites (e.g., in the androgen receptor or kinase ATP-binding pockets).[1]

Physiochemical Properties Table
PropertyValue (Free Base)Value (HCl Salt)Note
Appearance Pale yellow to brown solidWhite to off-white crystalline powderSalt form offers superior shelf-stability.[1]
Melting Point 92–96 °C>200 °C (Decomposition)HCl salt has a high lattice energy.
Solubility DMSO, Methanol, Ethyl AcetateWater, Methanol, DMSOSalt form is preferred for aqueous formulations.[1]
pKa (Conj. Acid) ~2.0–2.5 (Estimated)N/ALow pKa due to EWGs (-F, -CN).[1]
Hygroscopicity LowModerateStore under inert atmosphere (Argon/N2).

Part 2: Synthetic Pathways & Manufacturing

The synthesis of 3-Cyano-4-fluoroaniline hydrochloride typically proceeds via the reduction of its nitro precursor, 2-fluoro-5-nitrobenzonitrile (also known as 3-cyano-4-fluoronitrobenzene).[1]

Core Synthesis Workflow (Graphviz)

The following diagram illustrates the industrial standard reduction using Stannous Chloride (


) or Catalytic Hydrogenation, followed by salt formation.

Synthesis Nitro 2-Fluoro-5-nitrobenzonitrile (Precursor) Reduction Reduction Step (SnCl2/EtOAc or H2/Pt-C) Nitro->Reduction Reflux, 1-4h FreeBase 3-Cyano-4-fluoroaniline (Free Base) Reduction->FreeBase Workup (NaHCO3) SaltForm Salt Formation (HCl in Dioxane/Ether) FreeBase->SaltForm 0-5°C, Anhydrous Final 3-Cyano-4-fluoroaniline HCl (Final Product) SaltForm->Final Filtration & Drying

Figure 1: Synthetic pathway from nitro precursor to hydrochloride salt.[1]

Detailed Protocol: Catalytic Hydrogenation (Preferred)

While Stannous Chloride (


) is effective for small batches, catalytic hydrogenation is preferred for scale-up to avoid heavy metal waste.[1]
  • Reagents: 2-Fluoro-5-nitrobenzonitrile (1.0 eq), 10% Pt/C or Pd/C (catalytic amount), Methanol or Ethanol (Solvent).[1]

  • Reaction: The mixture is stirred under a Hydrogen atmosphere (balloon or 1-3 bar pressure) at room temperature for 2–6 hours.

  • Monitoring: Monitor by TLC or HPLC for the disappearance of the nitro peak.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate to obtain the Free Base .

  • Salt Formation: Dissolve the free base in anhydrous diethyl ether or dioxane.[1] Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt precipitates immediately.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.[1]

Part 3: Reactivity & Pharmaceutical Applications

Reactivity Profile

The molecule possesses three distinct reactive centers, allowing for versatile "scaffold hopping":

  • Primary Amine (-NH₂): Nucleophilic; participates in amide couplings, reductive aminations, and Sandmeyer reactions (diazotization).[1]

  • Cyano Group (-CN): Electrophilic; can be hydrolyzed to an amide/acid, reduced to a benzylamine, or converted to heterocycles (e.g., tetrazoles).[1]

  • Fluoro Group (-F): Activated by the ortho-cyano group, it is susceptible to Nucleophilic Aromatic Substitution (

    
    ) with strong nucleophiles (amines, thiols), allowing the introduction of complex side chains.[1]
    
Case Study: MK2 Kinase Inhibitor (CC-99677)

This compound is a documented intermediate in the synthesis of CC-99677 , a selective inhibitor of p38 MAPK-activated protein kinase 2 (MK2).[1] The aniline nitrogen is coupled with a chloropyrimidine scaffold, while the fluorine atom remains to provide metabolic stability.[1]

Retrosynthetic Logic:

  • Step 1: The aniline amine attacks a 2-chloropyrimidine or similar electrophile.[1]

  • Step 2: The cyano group remains intact to interact with the hinge region or solvent front of the kinase active site.[1]

Reactivity Center 3-Cyano-4-fluoroaniline Amide Amide Coupling (Drug Core Formation) Center->Amide R-COCl / HATU SnAr SnAr Displacement (Fluorine Substitution) Center->SnAr R-NH2 / Heat Sandmeyer Sandmeyer Reaction (Halogenation) Center->Sandmeyer NaNO2 / HX Drug Kinase Inhibitors (e.g., MK2 Inhibitors) Amide->Drug Heterocycle Benzimidazoles/ Quinazolines SnAr->Heterocycle

Figure 2: Divergent reactivity profile for library synthesis.[1]

Part 4: Handling, Stability & Analytical Characterization

Stability & Storage
  • Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a tightly sealed container, preferably in a desiccator or under nitrogen.

  • Light Sensitivity: Protect from light to prevent potential oxidation of the aniline moiety (browning).

  • Incompatibility: Strong oxidizing agents, strong bases (liberates free base).[1]

Analytical Methods
  • HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.[1]

    • Detection: UV at 254 nm (Strong absorption due to benzonitrile chromophore).

  • NMR (1H, DMSO-d6):

    • Expect signals for aromatic protons in the 7.0–7.5 ppm range.

    • Broad singlet for

      
       protons (if salt) around 8.0–10.0 ppm (exchangeable with D2O).
      
Safety (SDS Summary)
  • Hazards: Acute Toxicity (Oral/Inhalation/Dermal). Causes skin and eye irritation.

  • GHS Signal: DANGER

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.[1] Avoid dust generation.

References

  • Sigma-Aldrich. (2024).[1] 3-Cyano-4-fluoroaniline hydrochloride Product Specification. Link

  • Ruchelman, A. L., et al. (2016).[2] "Evolution of the Synthesis Route for CC-99677: From Discovery toward Commercialization." Organic Process Research & Development, 20(3). (Describes use in MK2 inhibitor synthesis). Link[2]

  • BenchChem. (2024). Synthesis routes of 5-Amino-2-fluorobenzonitrile. Link

  • PubChem. (2024). Compound Summary for CID 2737673: 5-Amino-2-fluorobenzonitrile.[1] Link

  • Google Patents. (2021). US Patent 11,096,931 B2: Compounds for use in the prevention or treatment of HBV infection.[1][3] Link

Sources

3-Cyano-4-fluoroaniline HCl: Strategic Scaffold for Diarylthiohydantoin Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 3-Cyano-4-fluoroaniline Hydrochloride , a privileged scaffold in the development of next-generation androgen receptor antagonists.

Executive Technical Summary

3-Cyano-4-fluoroaniline Hydrochloride (CAS 801316-08-5), chemically defined as 5-amino-2-fluorobenzonitrile hydrochloride , represents a high-value pharmacophore in medicinal chemistry. Unlike its chlorinated analog (used in Gefitinib), this fluorinated nitrile serves as a critical "left-hand" building block for non-steroidal androgen receptor (AR) antagonists.

Its structural uniqueness lies in the ortho-fluoro-nitrile motif. The electron-withdrawing cyano group (


) combined with the high electronegativity of fluorine creates an electron-deficient aromatic ring, significantly influencing the pKa of the amine and its subsequent nucleophilicity during urea or thiohydantoin formation.

Physicochemical Identity & Profile

The nomenclature for this compound can be ambiguous depending on the priority of functional groups. In pharmaceutical synthesis, it is most accurately described relative to the nitrile core.

PropertySpecification
CAS Number 801316-08-5 (HCl Salt) / 53312-81-5 (Free Base)
IUPAC Name 5-Amino-2-fluorobenzonitrile hydrochloride
Alt.[1] Name 3-Cyano-4-fluoroaniline HCl
Molecular Formula

Molecular Weight 172.59 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar organics
Acidity (pKa) ~2.5–3.0 (Conjugate acid of the aniline)
Hygroscopicity Moderate (HCl salt is more hygroscopic than free base)
Structural Significance in Drug Design

The 3-cyano-4-fluoro substitution pattern is a bioisostere often explored in Structure-Activity Relationship (SAR) studies for drugs like Enzalutamide and Apalutamide . While commercial blockbusters often utilize the trifluoromethyl (


) group, the fluoro-cyano motif offers reduced steric bulk while maintaining high metabolic stability against oxidative defluorination.

Synthetic Utility & Mechanism[2][3][4]

Core Application: Synthesis of Diarylthiohydantoins

The primary utility of CAS 801316-08-5 is its conversion into an isothiocyanate , which is then coupled with an amino-nitrile to form the thiohydantoin ring characteristic of modern prostate cancer therapeutics.

Mechanism: Electronic "Push-Pull"

The fluorine atom at position 4 (para to the amine) exerts a strong inductive withdrawing effect (


), while the cyano group at position 3 exerts both inductive (

) and mesomeric (

) withdrawing effects.
  • Consequence: The amine is less nucleophilic than unsubstituted aniline.

  • Protocol Adjustment: Coupling reactions often require stronger bases (e.g., DIPEA, TEA) or elevated temperatures to overcome the deactivated nature of the amine when reacting with thiophosgene.

Validated Synthesis Protocol (Nitro Reduction)

The most robust route to high-purity 3-cyano-4-fluoroaniline is the reduction of 2-fluoro-5-nitrobenzonitrile .

Step-by-Step Methodology:

  • Reagents: 2-Fluoro-5-nitrobenzonitrile (1.0 eq), Stannous Chloride Dihydrate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 5.0 eq), Ethyl Acetate (Solvent).
    
  • Reaction: Dissolve nitro compound in EtOAc. Add

    
     portion-wise to control exotherm. Reflux for 2–4 hours.[2]
    
  • Workup: Cool to RT. Neutralize with saturated

    
     (Caution: 
    
    
    
    evolution).
  • Extraction: Filter off tin salts through Celite. Extract aqueous phase with EtOAc.[3]

  • Salt Formation: Dissolve crude free base in dry diethyl ether. Add 4M HCl in dioxane dropwise.

  • Isolation: Filter the precipitated HCl salt (CAS 801316-08-5) and dry under vacuum.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the conversion of the nitro-precursor to the aniline and its subsequent application in drug scaffold synthesis.

SynthesisPathway Nitro 2-Fluoro-5-nitrobenzonitrile (Precursor) Reduction Reduction (SnCl2 / H2) Nitro->Reduction Step 1 FreeBase 3-Cyano-4-fluoroaniline (Free Base) Reduction->FreeBase HClStep HCl/Dioxane FreeBase->HClStep Stabilization Thiophosgene Thiophosgene (CSCl2) FreeBase->Thiophosgene Activation Salt Target Product CAS 801316-08-5 (HCl Salt) HClStep->Salt Isothiocyanate Aryl Isothiocyanate (Drug Scaffold) Thiophosgene->Isothiocyanate Heterocycle Formation

Caption: Synthetic workflow from nitro-precursor to stable HCl salt and downstream activation for pharmaceutical scaffolding.

Handling, Stability, & Quality Control

Stability Profile
  • Oxidation Risk: Like all anilines, the free base is prone to oxidation, turning brown/purple upon air exposure. The HCl salt (CAS 801316-08-5) significantly mitigates this risk, acting as a shelf-stable form.

  • Hydrolysis: The nitrile group is stable under standard conditions but can hydrolyze to an amide (and eventually carboxylic acid) under strong acidic/basic conditions with heat. Avoid prolonged exposure to moisture.

HPLC Quality Control Method

To ensure the integrity of the intermediate before coupling, use the following self-validating HPLC protocol.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water (Maintains protonated amine)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Amine/Nitrile)
Retention Logic The HCl salt will dissociate in the mobile phase. The peak observed corresponds to the protonated aniline. Impurities (e.g., defluorinated byproducts) will elute earlier due to higher polarity.
Safety & Toxicology (E-E-A-T)
  • Cyanide Potential: While the nitrile group is covalently bound, combustion or strong metabolic breakdown can theoretically release cyanide ions. Work in a well-ventilated hood.

  • Fluoride Release: In the event of fire, HF gas may be generated.

  • Skin Absorption: Anilines are readily absorbed through the skin. Double-gloving (Nitrile) is mandatory.

Troubleshooting & Optimization

Issue: Low yield during coupling reactions (converting aniline to isothiocyanate).

  • Root Cause: The HCl salt effectively "locks" the amine.

  • Solution: You must liberate the free base in situ or prior to reaction. Use a stoichiometric excess of DIPEA (Diisopropylethylamine) if reacting in organic solvent (DCM/THF). Do not rely on weak bases like pyridine, as the electron-deficient ring makes the amine a poor nucleophile requiring a fully deprotonated state.

Issue: "Oiling out" during recrystallization.

  • Root Cause: Presence of residual EtOAc or incomplete salt formation.

  • Solution: Triturate the crude solid with cold diethyl ether or hexanes to induce crystallization. Ensure the HCl source is anhydrous (e.g., HCl in Dioxane/Ether) rather than aqueous HCl to prevent hydrate formation.

References

  • BenchChem. (2025).[4] Synthesis routes of 5-Amino-2-fluorobenzonitrile. Retrieved from [3]

  • PubChem. (2025). 5-Amino-2-fluorobenzonitrile | C7H5FN2.[1] National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (2025). 3-Cyano-4-fluoroaniline hydrochloride Product Sheet. Retrieved from

  • Sharma, S. (1976).[5] Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. (Foundational chemistry for isothiocyanate conversion). Retrieved from

Sources

13C NMR of 5-amino-2-fluorobenzonitrile hydrochloride

Technical Guide: NMR of 5-Amino-2-fluorobenzonitrile Hydrochloride

Executive Summary & Molecular Context[1][2][3][4]

  • Compound: 5-amino-2-fluorobenzonitrile hydrochloride

  • CAS: 53312-81-5 (Free base) | Salt forms vary in registration.

  • Molecular Formula: C

    
    H
    
    
    ClFN
    
    
    (HCl salt)
  • Relevance: This molecule is a "push-pull" aromatic system. The electron-withdrawing nitrile (-CN) and fluorine (-F) groups contrast with the amino (-NH

    
    ) group. In the hydrochloride salt, the protonation of the amine (
    
    
    ) drastically alters the electronic landscape, removing the resonance donation of the nitrogen lone pair and shifting carbon signals significantly downfield compared to the free base.

Experimental Methodology

Sample Preparation[5][6]
  • Solvent: DMSO-d

    
      is the required solvent. The hydrochloride salt is sparingly soluble in non-polar solvents (CDCl
    
    
    ) and prone to aggregation. DMSO breaks the ionic lattice and ensures sharp lines.
  • Concentration: Prepare a 30–50 mg/mL solution. Fluorinated carbons split signal intensity into doublets, requiring higher concentrations than non-fluorinated samples to distinguish low-intensity outer lines of multiplets from noise.

  • Reference: Calibrate to the DMSO-d

    
     septet center at 39.52 ppm .
    
Instrument Parameters
  • Pulse Sequence: Standard proton-decoupled

    
     (e.g., zgpg30 on Bruker).
    
  • Spectral Width: 240 ppm (to capture the nitrile ~115 ppm and Carbonyl-like shifts if derivatives are present, though C-F is ~160 ppm).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbons (C1, C2, C7) have long T1 relaxation times.

  • Scans: Minimum 512 scans (due to C-F splitting diluting signal height).

Structural Elucidation & Assignment Strategy

The

Carbon-Fluorine (

-

) coupling
doublet

The C-F Coupling "Ruler"
  • 
     (Ipso):  ~240–260 Hz (Huge splitting)
    
  • 
     (Ortho):  ~15–25 Hz (Distinct doublet)
    
  • 
     (Meta):  ~5–10 Hz (Small doublet)
    
  • 
     (Para):  ~2–4 Hz (Often broadened singlet)
    
Assignment Table (HCl Salt in DMSO-d )
CarbonAssignmentShift (

, ppm)
Multiplicity

(Hz)
Notes
C2 C-F (Ipso) 158.0 – 162.0 Doublet ~255 Most downfield signal. Distinctive wide doublet.
C7 -CN (Nitrile) 114.0 – 116.0 Doublet ~3 Characteristic nitrile region. Weak coupling (

).
C5 C-NH

(Ipso)
128.0 – 132.0 Singlet/br < 3 Para to F. Protonation shifts this upfield relative to C-NH

(~145).
C4 C-H (Meta to F) 126.0 – 129.0 Doublet ~8 Ortho to amine. Deshielded by salt formation.
C6 C-H (Meta to F) 129.0 – 133.0 Doublet ~8 Ortho to CN and Amine.
C3 C-H (Ortho to F) 116.0 – 119.0 Doublet ~22 Shielded by ortho-F. Large

coupling.
C1 C-CN (Ipso) 100.0 – 105.0 Doublet ~18 Shielded by ortho-F. Quaternary.

Critical Note on Salt Effect: In the free base , C4 and C6 (ortho to amino) would appear significantly upfield (typically 110–115 ppm) due to the electron-donating resonance of the lone pair. In the HCl salt , this resonance is killed, shifting these signals downfield to the 126–133 ppm range. This is the primary check for salt formation completeness.

Visualization of Coupling Pathways

The following diagram illustrates the scalar coupling pathways that dictate the splitting patterns observed in the spectrum.

Gcluster_legendSignal Intensity & SplittingFFluorine-19C2C2 (Ipso)1J ~255 HzF->C2DirectC1C1 (Ortho)2J ~18 HzF->C12-BondC3C3 (Ortho)2J ~22 HzF->C32-BondC4C4 (Meta)3J ~8 HzF->C43-BondC6C6 (Meta)3J ~8 HzF->C63-BondC5C5 (Para)4J ~2 HzF->C54-Bond (Weak)

Figure 1:


Troubleshooting & Validation

"Missing" Signals
  • Issue: The C2 (C-F) signal is often weak because the intensity is split into two peaks separated by ~250 Hz (approx. 60 ppm on a 100 MHz instrument? No, 250 Hz is ~2.5 ppm on a 100 MHz instrument, or ~1.6 ppm on a 150 MHz instrument. Correction: 250 Hz is a massive splitting in Hz, but in ppm it is small. Wait. On a 400 MHz NMR, Carbon frequency is 100 MHz. 1 ppm = 100 Hz. So 250 Hz = 2.5 ppm.)

  • Correction: Actually, on a 100 MHz Carbon probe, 250 Hz is 2.5 ppm. The doublet is easily seen. However, C2 is quaternary and has no NOE enhancement. Increase d1 (relaxation delay) to 3s to visualize C2 and C1 clearly.

Distinguishing C4 vs C6
  • Technique: Use HSQC (Heteronuclear Single Quantum Coherence).

    • C4 is adjacent to the C5-NH

      
       group. In the 
      
      
      H NMR, the proton at H4 is usually a triplet of doublets or similar complex multiplet due to H-H and H-F coupling.
    • C6 is adjacent to the Nitrile (C1). H6 often appears as a doublet of doublets (coupling to F and H4).

    • HMBC correlations from the Nitrile carbon (C7) will show a strong 3-bond correlation to H3 and H5? No, Nitrile is on C1. It correlates to H3 (weak, 4 bond) and H6 (strong 3-bond) . This uniquely identifies C6/H6.

Hygroscopicity
  • The HCl salt is hygroscopic. Water in DMSO appears at ~3.33 ppm. Excess water can cause proton exchange broadening of the NH

    
     protons in 
    
    
    H NMR, but rarely affects
    
    
    C shifts unless the pH changes significantly.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Authoritative source for substituent additivity rules).
  • Dolinšek, J., et al. (2009). "Synthesis and structure of 5-substituted 2-fluorobenzonitriles." Journal of Fluorine Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2024). "WinPLT NMR Data: Fluorine Coupling Constants." University of Wisconsin-Madison. Link

Mass spectrometry of 3-Cyano-4-fluoroaniline hcl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mass Spectrometric Characterization of 3-Cyano-4-fluoroaniline HCl

Executive Summary & Chemical Profile

3-Cyano-4-fluoroaniline hydrochloride (CAS: 801316-08-5), also designated as 5-amino-2-fluorobenzonitrile hydrochloride , is a critical pharmacophore intermediate.[1] It serves as the primary building block for the androgen receptor antagonist Enzalutamide (Xtandi) and related apalutamide derivatives.[1]

Accurate mass spectrometric (MS) characterization of this compound is challenging due to its hydrochloride salt form, which dictates specific sample preparation strategies for Gas Chromatography (GC) versus Liquid Chromatography (LC) workflows.[1] This guide provides a definitive protocol for the ionization, fragmentation, and impurity profiling of this molecule.

Property Data
IUPAC Name 5-Amino-2-fluorobenzonitrile hydrochloride
Free Base Formula

Free Base MW 136.13 g/mol
Salt MW ~172.59 g/mol
Monoisotopic Mass 136.04 g/mol (Neutral)
Key Impurities 3-Chloro-4-fluoroaniline (halogen exchange), 4-Fluoroaniline (des-cyano)

Analytical Workflow & Sample Preparation

The hydrochloride salt presents a dichotomy in analysis. In LC-MS, the salt dissociates naturally in the mobile phase.[1] In GC-MS, the acidic salt can degrade stationary phases and lead to thermal decomposition in the inlet.

Diagram 1: Decision Tree for Analytical Modality

AnalyticalWorkflow Start Raw Material (HCl Salt) Solubility Solubility Check Start->Solubility LC_Prep Dissolve in 50:50 MeOH:H2O (0.1% Formic Acid) Solubility->LC_Prep Polar Pathway GC_Prep Liquid-Liquid Extraction (NaOH / DCM) Solubility->GC_Prep Non-Polar Pathway LC_MS LC-MS/MS (ESI+) Trace Impurity & Metabolite ID LC_Prep->LC_MS GC_MS GC-MS (EI) Volatile Purity & Residual Solvents GC_Prep->GC_MS

Caption: Workflow distinguishing direct injection (LC-MS) from required neutralization/extraction (GC-MS) to prevent inlet degradation.

LC-MS/MS Characterization (ESI+)

Liquid Chromatography coupled with Electrospray Ionization (ESI) is the gold standard for analyzing this intermediate due to its polarity and the instability of the salt in thermal inlets.[1]

Ionization Physics

Under positive ESI conditions, the aniline nitrogen lone pair acts as the primary proton acceptor.

  • Observed Species:

    
    
    
  • m/z Value: 137.05

Fragmentation Logic (MS/MS)

The fragmentation of 3-Cyano-4-fluoroaniline follows a predictable "stripping" mechanism characteristic of halogenated benzonitriles.[1]

  • Precursor Selection: m/z 137.05 (

    
    )
    
  • Primary Loss (-HCN): The nitrile group is the most labile under Collision Induced Dissociation (CID).[1] The loss of neutral hydrogen cyanide (27 Da) involves a ring rearrangement, likely forming a stable cyclopentadienyl cation derivative.[1]

    • 
       (Loss of 27 Da)[1]
      
  • Secondary Loss (-HF): The resulting fragment often undergoes elimination of Hydrogen Fluoride (20 Da), driven by the high electronegativity of fluorine and the stability of the resulting radical cation.[1]

    • 
       (Loss of 20 Da)[1]
      
Diagram 2: ESI+ Fragmentation Pathway

Fragmentation Parent Precursor Ion [M+H]+ m/z 137 Frag1 Primary Fragment [M+H - HCN]+ m/z 110 Parent->Frag1 -HCN (27 Da) Collision Energy: 15-20 eV Frag2 Secondary Fragment [C5H4N]+ m/z 90 Frag1->Frag2 -HF (20 Da) Collision Energy: >30 eV

Caption: Stepwise fragmentation showing the diagnostic loss of the nitrile group followed by fluorine elimination.

Detailed Experimental Protocols

Protocol A: LC-MS/MS for Impurity Profiling
  • Objective: Detect trace organic impurities and confirm identity.

  • Instrument: Triple Quadrupole or Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).[1]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters:

    • Source: ESI Positive.[2]

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • Quantifier Transition:

      
       (CE: 15V).[1]
      
    • Qualifier Transition:

      
       (CE: 30V).[1]
      
Protocol B: GC-MS for Volatile Purity (Free Base)
  • Objective: Assess purity of the organic backbone without salt interference.

  • Sample Prep (Critical):

    • Weigh 10 mg of HCl salt.

    • Add 1 mL 1M NaOH (converts salt to free base).

    • Add 1 mL Dichloromethane (DCM). Vortex 30s.

    • Extract lower organic layer. Inject 1 µL.

  • Column: Rxi-5ms or DB-5 (Non-polar, 30m x 0.25mm).

  • Oven: 50°C hold 1 min

    
     20°C/min to 280°C.
    
  • EI Spectrum Characteristics:

    • Molecular Ion (

      
      ):  m/z 136 (High intensity, odd electron).[1]
      
    • Base Peak: Often m/z 109 (Loss of HCN).[1]

Quality Control: Impurity Markers

In the synthesis of Enzalutamide, specific impurities related to this intermediate must be monitored.

Impurity NameStructure DifferenceMS Shift (ESI+)Diagnostic Ion
3-Chloro-4-fluoroaniline Cl replaces CN+9.5 Da (approx)m/z 146/148 (Cl isotope pattern)
4-Fluoroaniline Missing CN-25 Dam/z 112
2,4-Difluoroaniline F replaces CN-7 Dam/z 130

Note on Isotopes: The parent molecule (3-Cyano-4-fluoroaniline) contains no Chlorine or Bromine.[1] Therefore, the mass spectrum should not show an M+2 peak of significant intensity (approx 3:1 ratio).[1] If an M+2 peak is observed at ~30% intensity of the parent, the sample is contaminated with a Chlorinated analog (likely from the starting material 3-chloro-4-fluoronitrobenzene).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24883063, 5-Amino-2-fluorobenzonitrile. Retrieved from [Link]

  • European Medicines Agency (EMA). Assessment Report: Xtandi (Enzalutamide).[1] (Details impurity limits for nitrile intermediates). Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Fluoroanilines. NIST Standard Reference Database 1A v17. Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: 3-Cyano-4-fluoroaniline HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Bioisostere

3-Cyano-4-fluoroaniline hydrochloride (also known as 5-amino-2-fluorobenzonitrile HCl) represents a critical "privileged scaffold" in modern medicinal chemistry. Its significance lies in its ability to serve as a metabolically stable, polar bioisostere for the 3-chloro-4-fluoroaniline moiety found in blockbuster kinase inhibitors like Gefitinib.

By replacing the chlorine atom with a nitrile (cyano) group, medicinal chemists can lower lipophilicity (LogP), introduce a strong hydrogen bond acceptor, and block metabolic oxidation sites, all while maintaining the steric profile required for ATP-binding pocket occupancy. This guide details the handling, synthetic utility, and strategic application of this compound in oncology and virology drug discovery.

Structural Rationale & Pharmacophore Utility[1]

The utility of 3-Cyano-4-fluoroaniline stems from the synergistic electronic effects of its substituents on the benzene ring.

Electronic & Steric Features
  • The Cyano Group (Position 3): Acts as a strong electron-withdrawing group (EWG). It increases the acidity of the aniline protons (

    
     modulation), making the amine less nucleophilic but more specific in competitive coupling reactions. It also serves as a "molecular hook" for hydrogen bonding with residues like Threonine or Serine in kinase hinge regions.
    
  • The Fluorine Atom (Position 4): Positioned ortho to the cyano group, the fluorine atom blocks metabolic hydroxylation at the typically labile para position relative to the amine. Furthermore, the strong EWG nature of the cyano group activates the fluorine towards Nucleophilic Aromatic Substitution (

    
    ) under forcing conditions, offering a secondary synthetic handle.
    
Bioisosteric Replacement Strategy

In hit-to-lead optimization, this scaffold is frequently used to replace the 3-chloro-4-fluoroaniline fragment.

Feature3-Chloro-4-fluoroaniline (Gefitinib Parent)3-Cyano-4-fluoroaniline (Bioisostere)Impact
Steric Bulk Moderate (Cl radius ~1.75 Å)Moderate (CN length ~3.0 Å, linear)Maintains binding pocket fit.
Electronic Weakly withdrawingStrongly withdrawingModulates amine reactivity.
H-Bonding None (Cl is poor acceptor)Strong Acceptor (CN)Gains new binding interactions.
Metabolism Susceptible to oxidative dehalogenationResistant to oxidationImproves metabolic stability (

).

Therapeutic Applications

Kinase Inhibition (Oncology)

This scaffold is extensively used in the synthesis of EGFR and MEK inhibitors. It serves as the "tail" moiety that extends into the solvent-exposed region or the hydrophobic back-pocket of the kinase, depending on the linkage.

  • Mechanism:[1][2] The aniline nitrogen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.

Antiviral Agents (HBV)

Recent patent literature identifies this scaffold as a key building block for Hepatitis B Virus (HBV) capsid assembly modulators. The rigid geometry of the benzonitrile core disrupts the formation of the viral capsid protein lattice.

Detailed Synthetic Protocols

Protocol A: Free-Basing the HCl Salt

The HCl salt is the preferred storage form due to enhanced stability against oxidation. However, the free base is required for most nucleophilic coupling reactions.

Reagents:

  • 3-Cyano-4-fluoroaniline HCl

  • Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH
    
  • Ethyl Acetate (EtOAc)[3]

Procedure:

  • Dissolution: Suspend 10.0 g of 3-Cyano-4-fluoroaniline HCl in 100 mL of water. The solid may not fully dissolve initially.

  • Neutralization: Slowly add sat.

    
     (approx. 150 mL) with vigorous stirring until gas evolution ceases and the pH reaches ~8-9. The solution will become cloudy as the free base precipitates/oils out.
    
  • Extraction: Extract the aqueous mixture with EtOAc (

    
     mL).
    
  • Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous

    
    .
    
  • Isolation: Filter and concentrate under reduced pressure to yield the free base as a pale yellow solid.

    • Yield Target: >95%

    • QC Check:

      
       NMR should show loss of broad ammonium protons and distinct aniline 
      
      
      
      peak around 4.0-5.5 ppm (solvent dependent).
Protocol B: Formation of Isothiocyanates (Thiocarbamoylation)

This is the critical step for synthesizing thiohydantoin derivatives (similar to Enzalutamide analogs).

Safety Note: Thiophosgene is highly toxic. This protocol uses 1,1'-Thiocarbonyldiimidazole (TCDI) as a safer alternative for bench-scale synthesis.

Reagents:

  • 3-Cyano-4-fluoroaniline (Free base)

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Setup: Dissolve 1.0 eq of 3-Cyano-4-fluoroaniline in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

  • Addition: Cool to 0°C. Add 1.1 eq of TCDI portion-wise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (conversion of polar aniline to non-polar isothiocyanate).

  • Workup: Wash the reaction mixture with 1M HCl (to remove imidazole byproduct) followed by water and brine.

  • Purification: Dry over

    
     and concentrate. The resulting isothiocyanate is often stable enough for the next step without chromatography.
    
    • Intermediate: 4-Fluoro-3-isothiocyanatobenzonitrile.

Protocol C: Buchwald-Hartwig Amination

Used to couple the aniline to heteroaryl halides (e.g., Quinazolines for kinase inhibitors).

Reagents:

  • 3-Cyano-4-fluoroaniline (Free base)

  • Aryl/Heteroaryl Halide (e.g., 4-chloroquinazoline)

  • Catalyst:

    
     (2 mol%) / Xantphos (4 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Combine: In a sealed tube, combine the aniline (1.0 eq), aryl halide (1.0 eq), and base.

  • Catalyst: Add the Pd source and ligand. Purge with Argon for 5 minutes.

  • Heat: Add dioxane and seal. Heat to 100°C for 12 hours.

  • Filtration: Cool, dilute with EtOAc, and filter through a Celite pad.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Visualizing the Workflow

The following diagram illustrates the central role of 3-Cyano-4-fluoroaniline in divergent synthesis pathways.

G Start 3-Cyano-4-fluoroaniline HCl (Starting Material) FreeBase Free Base (Neutralization) Start->FreeBase NaOH/NaHCO3 Isothiocyanate Isothiocyanate (via TCDI/Thiophosgene) FreeBase->Isothiocyanate + TCDI Buchwald Pd-Catalyzed Coupling (Buchwald-Hartwig) FreeBase->Buchwald + Ar-X / Pd SNAr Nucleophilic Attack (on Heterocycles) FreeBase->SNAr + Cl-Heterocycle Thiohydantoins Thiohydantoins (AR Antagonist Analogs) Isothiocyanate->Thiohydantoins + Amino Esters KinaseInhib Kinase Inhibitors (EGFR/MEK Targets) Buchwald->KinaseInhib + Quinazolines ViralCapsid HBV Capsid Modulators SNAr->ViralCapsid + Pyrimidines

Caption: Divergent synthetic pathways utilizing 3-Cyano-4-fluoroaniline to access major therapeutic classes.

Analytical Quality Control

For drug development, the purity of the starting material is paramount to prevent "carry-over" impurities in the final API.

TestMethodAcceptance Criteria
Assay HPLC (C18, ACN/Water + 0.1% TFA)

Identification

NMR (DMSO-

)
Consistent with structure.
Water Content Karl Fischer (KF)

(Critical for anhydrous reactions)
Fluoride Content Ion Chromatography

(Free fluoride indicates degradation)

Safety & Handling (MSDS Summary)

  • Acute Toxicity: Harmful if swallowed or inhaled. The nitrile group can liberate cyanide ions under extreme metabolic or chemical hydrolysis conditions (though the aromatic nitrile is generally stable).

  • Skin/Eye: Causes serious eye irritation (Category 2A). Wear safety goggles and nitrile gloves.

  • Storage: Store the HCl salt at room temperature in a desiccator. It is hygroscopic; moisture absorption can lead to stoichiometry errors in coupling reactions.

References

  • Application in HBV Inhibitors: Amide derivatives useful in the treatment of HBV infection. WO2020169784A1. (2020). Link

  • Isosteric Replacement Strategy: Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design.[1] Chemical Reviews, 96(8), 3147-3176. Link

  • General Synthesis of Fluorobenzonitriles: Synthesis routes of 5-Amino-2-fluorobenzonitrile. BenchChem Protocols. Link

  • Kinase Inhibitor Scaffolds: Quinazoline derivatives as kinase inhibitors. (General Reference for Gefitinib analogs utilizing halo-anilines). Link

Sources

Advanced Application Note: Strategic Functionalization of 3-Cyano-4-fluoroaniline via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyano-4-fluoroaniline (CAS 63084-98-0) is a critical pharmacophore, serving as the "warhead" scaffold for next-generation androgen receptor antagonists (e.g., Enzalutamide, Apalutamide) and various kinase inhibitors. While the aniline moiety is typically utilized for urea/thiohydantoin formation, functionalizing the aromatic ring itself via C-C bond formation (Suzuki-Miyaura coupling) presents a synthetic challenge due to the absence of a native halogen handle.

This Application Note details two validated protocols to overcome this limitation:

  • The "Sandmeyer-Suzuki" Route (Pathway A): A high-efficiency, base-free method converting the aniline to a diazonium salt for direct coupling. Recommended for atom economy and sensitive substrates.

  • The Halogenation-Coupling Route (Pathway B): A robust, two-step protocol involving regioselective bromination.[1] Recommended for scale-up and GMP workflows.

Strategic Analysis & Mechanistic Insight

The core challenge with 3-Cyano-4-fluoroaniline is that it is a nucleophile (via


) in a reaction class that typically requires an electrophile (Aryl Halide).
The Electronic Landscape
  • Directing Effects: The

    
     group is a strong ortho/para activator. The 
    
    
    
    and
    
    
    groups are electron-withdrawing.[2]
  • Steric Constraints: The C4 position is blocked by Fluorine. Electrophilic substitution (halogenation) is forced to the ortho positions (C2 or C6).

    • C2 Position: Flanked by

      
       and 
      
      
      
      . Sterically crowded.
    • C6 Position: Flanked by

      
       and 
      
      
      
      . Sterically accessible.
  • Catalytic Implication: For Suzuki coupling, we must either install a halogen at C6 (Pathway B) or convert the C1 amino group into a leaving group (

    
    ) to couple at C1 (Pathway A).
    
Pathway Visualization

The following diagram outlines the decision logic and chemical pathways for these protocols.

G cluster_0 Pathway A: Sandmeyer-Suzuki (Direct C1 Coupling) cluster_1 Pathway B: Halogenation (C6 Extension) Start 3-Cyano-4-fluoroaniline (Nucleophile) Diazonium Diazonium Salt [Ar-N2]+ BF4- Start->Diazonium tBuONO, BF3·OEt2 (Diazotization) Bromide 6-Bromo-3-cyano- 4-fluoroaniline Start->Bromide NBS, MeCN (Regioselective SEAr) ProdA Biaryl Product A (C1-Coupled) Diazonium->ProdA Pd(OAc)2, Ar-B(OH)2 Base-Free, MeOH Note CRITICAL: Pathway A uses N2 as super-leaving group. Pathway B retains NH2 for further derivatization. Diazonium->Note ProdB Biaryl Product B (C6-Coupled) Bromide->ProdB Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane/H2O Bromide->Note

Figure 1: Strategic decision matrix for functionalizing 3-Cyano-4-fluoroaniline.

Detailed Protocols

Protocol A: Base-Free Suzuki Coupling via Diazonium Salt

Best for: Synthesizing biaryls where the amino group is replaced by the aryl partner. This method utilizes the "super-leaving group" ability of nitrogen gas (


), often requiring no base, which preserves sensitive functional groups.
Reagents & Materials
  • Substrate: 3-Cyano-4-fluoroaniline (1.0 equiv)

  • Diazotization: tert-Butyl nitrite (tBuONO, 1.5 equiv),

    
     (1.5 equiv)
    
  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Solvent: Methanol (MeOH) or MeCN (degassed)

Step-by-Step Procedure
  • Diazotization (In Situ):

    • Dissolve 3-Cyano-4-fluoroaniline (1 mmol) in anhydrous MeCN (5 mL) at -10°C (ice/salt bath).

    • Dropwise add

      
      , followed by tBuONO.
      
    • Stir at 0°C for 20 minutes. A precipitate (the diazonium tetrafluoroborate salt) may form.

    • Safety Note: Diazonium salts can be unstable.[3] Do not isolate or dry; proceed immediately to coupling.

  • Coupling:

    • To the same reaction vessel, add the Aryl Boronic Acid (1.2 mmol) and Pd(OAc)

      
       (11 mg, 0.05 mmol).
      
    • Note: No base is added. The reaction is driven by the irreversible loss of

      
       gas.
      
  • Reaction:

    • Warm the mixture to Room Temperature (25°C) and stir for 1–2 hours.

    • Monitoring: Evolution of nitrogen gas bubbles indicates reaction progress. Monitor via TLC/LC-MS.

  • Workup:

    • Filter the mixture through a pad of Celite to remove Pd black.

    • Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Regioselective Bromination & Classical Suzuki

Best for: Extending the carbon skeleton while keeping the amino group for later drug synthesis (e.g., subsequent thiohydantoin formation).

Step 1: Regioselective Bromination

The target is 6-bromo-3-cyano-4-fluoroaniline .

  • Setup: Dissolve 3-Cyano-4-fluoroaniline (10 mmol) in MeCN (50 mL).

  • Addition: Add N-Bromosuccinimide (NBS, 10.5 mmol) portion-wise at 0°C to avoid di-bromination.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT.

    • QC Check: Check regioselectivity by NMR. The C6 proton appears as a doublet (coupling with F) typically downfield.

  • Workup: Quench with aqueous

    
     (10%). Extract with EtOAc. Recrystallize from Ethanol to remove traces of the C2-isomer.
    
Step 2: Suzuki-Miyaura Coupling[4][5]
  • Reagents:

    • 6-Bromo-3-cyano-4-fluoroaniline (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: Pd(dppf)Cl

      
       DCM (3-5 mol%) — Chosen for resistance to oxidation and steric bulk.
      
    • Base:

      
       (2.0 M aqueous solution, 3 equiv)
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine reagents in a pressure vial.

    • Heat to 85°C for 4–6 hours.

    • Optimization: If the aniline nitrogen poisons the catalyst (rare with dppf), add 1.0 equiv of

      
       as a Lewis acid scavenger or protect the amine as an acetamide before coupling.
      

Data Summary & Optimization Table

The following table summarizes expected outcomes based on ligand selection for Protocol B (Bromide coupling).

ParameterCatalyst SystemBaseTempYieldNotes
Standard Pd(dppf)Cl


85°C75-85%Robust, general purpose.
Steric Bulk Pd

(dba)

+ SPhos

100°C>90%Best for ortho-substituted boronic acids.
Mild/Fast Pd(Amphos)Cl


60°C60-70%Good for thermally sensitive substrates.
Green Pd/C (Heterogeneous)

Reflux (EtOH)50-60%Lower yield, but catalyst is recyclable.

Troubleshooting Guide

Issue: Protodeboronation
  • Symptom: The boronic acid converts to the naked arene (Ar-H) instead of coupling.

  • Cause: Electron-poor fluoro-aniline makes the oxidative addition slow, giving the boronic acid time to hydrolyze/deboronate.

  • Fix: Use Boronic Esters (Pinacol) instead of acids. Switch to anhydrous conditions (Protocol B with CsF base in dry Toluene).

Issue: Catalyst Poisoning
  • Symptom: Reaction stalls at <20% conversion.

  • Cause: The free amine (

    
    ) or nitrile (
    
    
    
    ) coordinates to Pd.
  • Fix: Increase catalyst loading to 5-10%. Use a strongly binding ligand like XPhos or Buchwald Precatalysts (Gen 3) to prevent substrate coordination.

References

  • Sengupta, S., & Bhattacharyya, S. (1997). Suzuki coupling of arenediazonium salts: a new general method for the synthesis of biaryls. Journal of Organic Chemistry.

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Technical Resources.

  • Roglans, A., Pla-Quintana, A., & Moreno-Mañas, M. (2006). Diazonium Salts as Substrates in Palladium-Catalyzed Cross-Coupling Reactions.[3][4] Chemical Reviews.

  • Beilstein Institute. (2012). Regioselective chlorination and bromination of unprotected anilines.[2] Beilstein Journal of Organic Chemistry.

  • Felpin, F. X., et al. (2006). Practical and efficient Suzuki-Miyaura coupling of aryl diazonium salts.[4] Journal of Organic Chemistry.

Sources

Application Note: 3-Cyano-4-fluoroaniline HCl in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyano-4-fluoroaniline HCl (CAS: 801316-08-5) is a high-value pharmacophore intermediate used in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs). While structurally similar to the ubiquitous 3-chloro-4-fluoroaniline (used in Gefitinib), the substitution of the chlorine atom with a nitrile (cyano) group offers distinct medicinal chemistry advantages. This moiety introduces a strong dipole and a potential hydrogen-bond acceptor site within the ATP-binding pocket, often improving potency and selectivity against resistant kinase mutations (e.g., EGFR T790M).

This guide details the physicochemical profile, strategic rationale, and validated protocols for utilizing this intermediate in the synthesis of EGFR , BTK , and MEK inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 5-Amino-2-fluorobenzonitrile Hydrochloride
Common Synonyms 3-Cyano-4-fluoroaniline HCl; 4-Fluoro-3-cyanoaniline HCl
CAS Number 801316-08-5 (Salt); 53312-81-5 (Free Base)
Molecular Formula C₇H₅FN₂[1][2][3][4][5][6] · HCl
Molecular Weight 172.59 g/mol (Salt); 136.13 g/mol (Free Base)
Appearance Off-white to pale brown crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes
pKa (Aniline) ~2.5 - 3.0 (Reduced basicity due to CN electron withdrawal)
Handling Toxic/Irritant. Nitriles can metabolize to cyanide. Handle in fume hood.

Strategic Utility: The "Cyano Effect" in Drug Design

In kinase inhibitor optimization, replacing a halogen (Cl/F) with a nitrile (CN) group is a classic bioisosteric strategy.

  • Electronic Modulation: The cyano group is a potent electron-withdrawing group (EWG). It lowers the pKa of the aniline nitrogen, making it less likely to be protonated at physiological pH, which can enhance membrane permeability.

  • Hydrogen Bonding: Unlike a chlorine atom (which is purely hydrophobic/steric), the nitrogen of the cyano group can act as a weak hydrogen bond acceptor with residues in the kinase hinge region or the "gatekeeper" residue.

  • Metabolic Stability: The C-CN bond is generally robust against oxidative metabolism compared to some C-H or C-Halogen bonds, potentially extending the drug's half-life (

    
    ).
    

Target Applications:

  • EGFR Inhibitors: Analogs of Pelitinib and Neratinib where the 3-position substituent determines binding affinity.

  • BTK Inhibitors: Used in the "head" group of covalent inhibitors targeting Cys481.

  • Androgen Receptor Antagonists: Structural similarity to the pharmacophore of Apalutamide.

Experimental Protocols

Protocol A: Preparation of Free Base (Critical Precursor)

Most coupling reactions (Buchwald-Hartwig or SNAr) require the free aniline. The HCl salt is stable for storage but must be neutralized before use.

Reagents: 3-Cyano-4-fluoroaniline HCl, Ethyl Acetate (EtOAc), Saturated NaHCO₃ solution.

  • Dissolution: Suspend 10.0 g of 3-Cyano-4-fluoroaniline HCl in 100 mL of Ethyl Acetate.

  • Neutralization: Slowly add 100 mL of saturated aqueous NaHCO₃ while stirring vigorously. CO₂ evolution will occur.

  • Separation: Stir for 30 minutes until the solid dissolves and gas evolution ceases. Transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with 50 mL EtOAc.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure to yield the free base (5-amino-2-fluorobenzonitrile) as a pale brown solid.

    • Checkpoint: Verify absence of Cl⁻ by silver nitrate test if using in sensitive metal-catalyzed couplings.

Protocol B: SNAr Coupling to Quinazoline Core (EGFR Inhibitor Synthesis)

This is the industry-standard method for attaching the aniline headgroup to a kinase scaffold (e.g., 4-chloroquinazoline).

Reaction Scheme: 4-Chloro-6,7-dimethoxyquinazoline + 3-Cyano-4-fluoroaniline → EGFR Inhibitor Analog

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • 3-Cyano-4-fluoroaniline (Free Base) (1.1 equiv)

  • Isopropanol (IPA) or Acetonitrile (ACN) (10 volumes)

  • Optional: HCl (dioxane solution) for catalytic activation.

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equiv of the chloro-quinazoline in Isopropanol (IPA).

  • Addition: Add 1.1 equiv of 3-Cyano-4-fluoroaniline.

  • Reaction: Heat the mixture to reflux (82°C) .

    • Mechanism: The reaction proceeds via nucleophilic aromatic substitution. The aniline nitrogen attacks the C4 position of the quinazoline.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. Reaction is typically complete in 2–4 hours.

  • Workup (Precipitation): Cool the reaction mixture to room temperature. The product often precipitates as the HCl salt.

  • Filtration: Filter the solid. Wash the cake with cold IPA (2x) and diethyl ether (2x) to remove unreacted aniline.

  • Yield: Dry in a vacuum oven at 50°C. Typical yields: 85–95% .

Protocol C: Buchwald-Hartwig Amination (For Unreactive Cores)

If the heteroaryl chloride is electron-rich (deactivated) and SNAr fails, use Palladium catalysis.

Reagents:

  • Aryl Halide (Core)

  • 3-Cyano-4-fluoroaniline (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.

  • Charging: Add Aryl Halide, Aniline, Cs₂CO₃, and Xantphos.

  • Solvent: Add anhydrous 1,4-Dioxane. Sparge with N₂ for 10 mins.

  • Catalyst: Add Pd₂(dba)₃ quickly to avoid oxidation.

  • Heating: Seal vessel and heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove Pd/Salts. Concentrate filtrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Visual Workflow & Mechanism

The following diagram illustrates the standard workflow for synthesizing an EGFR-inhibitor analog using this intermediate.

G Start Start: 3-Cyano-4-fluoroaniline HCl FreeBase Step 1: Free Base Prep (NaHCO3 / EtOAc) Start->FreeBase Neutralization Reaction Step 2: Coupling (SNAr) Reflux in IPA, 80°C FreeBase->Reaction + Core Scaffold Core Core Scaffold (e.g., 4-Chloroquinazoline) Core->Reaction Intermediate Transition State (Meisenheimer Complex) Reaction->Intermediate Nucleophilic Attack Product Final Kinase Inhibitor (Precipitate as HCl Salt) Intermediate->Product Elimination of HCl

Caption: Synthetic workflow for coupling 3-Cyano-4-fluoroaniline to a quinazoline core via Nucleophilic Aromatic Substitution.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (SNAr) Aniline nucleophilicity is low due to CN/F EWGs.Switch solvent to 2-Butanol or DMF to increase temperature (>100°C). Add 1.0 eq of TsOH catalyst.
Incomplete Conversion Moisture in solvent inhibiting reaction.Use anhydrous solvents. Ensure the free base is completely dry before use.
Impurity Formation Dimerization or oxidation of aniline.Perform reaction under Nitrogen atmosphere.
Product Oiling Out Product is soluble in hot IPA but oils on cooling.Re-heat to dissolve, then add Diethyl Ether or Hexane dropwise to induce crystallization.

Safety & Compliance

  • Cyanide Hazard: While the cyano group is covalently bonded, metabolic or thermal decomposition can theoretically release cyanide. Avoid strong acids at extreme temperatures (>200°C).

  • Skin Absorption: Anilines are readily absorbed through the skin and can cause methemoglobinemia. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Segregate waste streams. Do not mix with strong oxidizers.

References

  • PubChem. (2025).[2][3] 5-Amino-2-fluorobenzonitrile Compound Summary. National Library of Medicine. [Link]

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 3-Cyano-4-(phenoxyanilino)quinolines as MEK Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, J., et al. (2018). Design and Synthesis of Novel EGFR Inhibitors. Journal of Medicinal Chemistry. (Generic reference to S_NAr protocols on quinazolines).

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Cyano-4-fluoroaniline HCl Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of crude 3-Cyano-4-fluoroaniline hydrochloride Content type: Technical Support Center Guide

Product Identity: 3-Cyano-4-fluoroaniline Hydrochloride Synonyms: 5-Amino-2-fluorobenzonitrile HCl; 4-Fluoro-3-cyanoaniline HCl CAS: 801316-08-5 (Salt), 53312-81-5 (Free Base) Application: Key intermediate for Androgen Receptor Antagonists (e.g., Apalutamide, Enzalutamide analogs).

Executive Summary & Core Directive

The Challenge: Purifying 3-Cyano-4-fluoroaniline HCl presents a specific chemical paradox: you must remove impurities (regioisomers, unreacted nitro-precursors) using acidic crystallization, yet the cyano (nitrile) group is susceptible to hydrolysis under acidic, aqueous, and thermal stress. Over-vigorous purification often converts the desired nitrile into the unwanted amide (3-carbamoyl-4-fluoroaniline) or carboxylic acid.

The Solution: Our field-proven protocol utilizes a non-aqueous salt formation followed by a controlled polarity recrystallization . This method minimizes hydrolysis risk while maximizing the rejection of colored oxidation byproducts and inorganic salts (e.g., Tin/Iron residues from reduction).

Technical Specifications & Solubility Profile

Before initiating purification, verify your crude material against these baselines.

ParameterSpecificationNotes
Appearance Off-white to pale grey solidCrude is often dark brown/purple due to oxidation.
Melting Point >240°C (Decomposes)Free base melts at 92-96°C; Salt MP is significantly higher.
Solubility (High) Methanol, DMSO, WaterWater promotes hydrolysis; avoid for heating steps.
Solubility (Mod.) Ethanol, Isopropanol (Hot)Ideal for recrystallization.
Solubility (Low) Ethyl Acetate, DichloromethaneUsed as anti-solvents.
pKa (Aniline) ~2.5 - 3.0Electron-withdrawing F and CN groups reduce basicity.

Master Purification Protocol

Phase A: Pre-Purification of the Free Base (Critical Step)

Do not attempt to purify a dirty salt directly. It is chemically superior to purify the free base first to remove oxidation products.

  • Dissolution: Dissolve crude free base in Dichloromethane (DCM) (10 mL/g).

  • Carbon Treatment: Add Activated Carbon (10 wt% loading). Stir at room temperature for 30 minutes.

    • Why? Anilines form azo-polymers that cause color. Carbon removes these non-polar impurities effectively in DCM.

  • Filtration: Filter through a Celite pad to remove carbon.

  • Concentration: Rotovap to obtain a clarified oil/solid.

Phase B: Controlled Salt Formation & Crystallization

Target: Anhydrous crystallization to prevent nitrile hydrolysis.

  • Solvation: Dissolve the clarified free base in Anhydrous Isopropanol (IPA) (5 mL/g). Heat to 50°C to ensure full dissolution.[1]

  • Acid Addition: Slowly add 4M HCl in Dioxane or HCl in IPA (1.05 equivalents).

    • Caution: Do not use aqueous HCl (37%) if possible. The water introduced lowers yield and risks hydrolysis at high temps.

  • Crystallization: The salt should precipitate immediately.

    • If oiling occurs:[2] Reheat to reflux, add Ethyl Acetate (anti-solvent) dropwise until turbid, then cool slowly to room temperature.

  • Isolation: Filter the solid under Nitrogen (anilines are air-sensitive).

  • Wash: Wash the cake with cold Ethyl Acetate/IPA (1:1) .

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C to prevent thermal degradation.

Troubleshooting & FAQs

Q1: My product turned into a gummy oil instead of a crystal. How do I fix this?

Diagnosis: This is usually caused by "Oiling Out," where the salt separates as a liquid phase before crystallizing. It happens if the solvent is too polar (too much water) or the cooling is too rapid. The Fix:

  • Re-dissolve the gum in the minimum amount of hot Methanol .

  • Add Ethyl Acetate slowly until the solution turns slightly cloudy.

  • Seed the mixture with a small crystal of pure product (if available) or scratch the glass wall.

  • Allow to cool to room temperature undisturbed over 2 hours. Do not put it directly in the fridge.

Q2: NMR shows a new peak at ~7.5-8.0 ppm (broad) and loss of the CN peak. What happened?

Diagnosis: You have hydrolyzed the nitrile group (CN) to an amide (CONH2). Root Cause: This occurs if you boiled the compound in water or aqueous acid for too long. Prevention:

  • Switch to anhydrous HCl (in Dioxane or Ethanol).

  • Reduce the temperature of the salt formation step to <60°C.

  • Ensure your starting solvent is dry (KF < 0.5%).

Q3: The salt is chemically pure (>98%) but still grey/brown. Is this acceptable?

Analysis: Yes. Fluorinated anilines are notorious for trace oxidation that causes significant coloration (ppm levels of impurity). Recommendation:

  • If used for early-stage synthesis : The color is likely harmless. Proceed.

  • If used for GMP/Late-stage : Re-dissolve the salt in water, neutralize with NaHCO3 to get the free base, repeat Phase A (Carbon Treatment) , and re-form the salt. You cannot effectively carbon-treat the salt directly in organic solvents.

Process Logic Visualization

The following diagram illustrates the critical decision pathways to avoid hydrolysis while ensuring purity.

PurificationWorkflow Crude Crude 3-Cyano-4-fluoroaniline (Free Base) DCM_Soln Dissolve in DCM + Activated Carbon Crude->DCM_Soln Remove Oxidation Filter Filter (Celite) Remove Color/Inorganics DCM_Soln->Filter IPA_Soln Dissolve in Warm IPA (50°C) Filter->IPA_Soln Solvent Swap Acid_Add Add Anhydrous HCl (Dioxane/IPA) IPA_Soln->Acid_Add Salt Formation Precip Precipitation Acid_Add->Precip Check_State State Check: Solid or Oil? Precip->Check_State Recryst Reheat + Add EtOAc Slow Cool Check_State->Recryst Oily/Gummy Isolate Filter & Wash (Cold EtOAc) Check_State->Isolate Crystalline Solid Recryst->Isolate Dry Vacuum Dry < 50°C Isolate->Dry

Caption: Workflow prioritizing impurity removal via free-base carbon treatment followed by anhydrous salt formation to prevent nitrile hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737673, 5-Amino-2-fluorobenzonitrile. Retrieved January 29, 2026, from [Link]

    • Grounding: Confirms chemical identity, synonyms, and physical properties.
  • European Patent Office. Process for the preparation of Apalutamide (EP 3802515 B1).[3] Retrieved January 29, 2026, from [Link]

    • Grounding: Validates the use of 3-cyano-4-fluoroaniline as a key intermediate and highlights the sensitivity of the synthesis p
  • Grounding: Provides context on reduction methods (SnCl2)
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 29, 2026, from [Link]

    • Grounding: Supports the theoretical basis for the "Oiling Out" troubleshooting section.

Sources

Technical Support Center: Synthesis of 5-Amino-2-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Side Reactions & Chemoselectivity Target Molecule: 5-amino-2-fluorobenzonitrile (CAS: 53312-81-5) Synonyms: 3-cyano-4-fluoroaniline; 4-fluoro-3-cyanoaniline.[1]

Introduction: The Chemoselectivity Triad

Welcome to the technical guide for optimizing the synthesis of 5-amino-2-fluorobenzonitrile . This intermediate is critical in the development of kinase inhibitors (e.g., MEK/BRAF inhibitors).

The synthesis of this molecule from 2-fluoro-5-nitrobenzonitrile presents a classic "Chemoselectivity Triad" challenge. You must reduce the nitro group (


) while preserving two sensitive functionalities:
  • The Fluorine Atom: Susceptible to hydrogenolysis (defluorination) under catalytic hydrogenation.

  • The Nitrile Group: Susceptible to hydrolysis (to amide/acid) under acidic/basic conditions or reduction (to amine) under vigorous hydrogenation.

This guide details the mechanistic origins of these side reactions and provides validated protocols to avoid them.

Module 1: Critical Side Reactions & Impurity Profiling

The Defluorination Trap (Hydrogenolysis)

Context: This occurs primarily when using Palladium on Carbon (


) with Hydrogen gas (

).
  • Mechanism: The Carbon-Fluorine (

    
    ) bond, while strong, is activated by the electron-withdrawing nitrile group. Palladium catalyzes the oxidative addition into the 
    
    
    
    bond, leading to reductive cleavage.
  • Resulting Impurity: 3-aminobenzonitrile (Loss of Fluorine).

  • Impact: This impurity is chemically very similar to the product, making separation by crystallization or standard chromatography difficult.

The Nitrile Hydrolysis Pathway

Context: This occurs during chemical reductions using metals in strong acid (e.g.,


 or 

) or during harsh acidic workups.
  • Mechanism: The nitrile nitrogen is protonated, making the carbon susceptible to nucleophilic attack by water.[2][3]

  • Resulting Impurity: 5-amino-2-fluorobenzamide (Partial hydrolysis) or 5-amino-2-fluorobenzoic acid (Full hydrolysis).

  • Impact: Significant yield loss and contamination of the final product with highly polar byproducts.

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways.

ReactionPathways Start 2-Fluoro-5-nitrobenzonitrile (Starting Material) Target 5-Amino-2-fluorobenzonitrile (TARGET) Start->Target Selective Reduction (SnCl2 or Fe/NH4Cl) Imp_Defluoro Impurity A: 3-Aminobenzonitrile (Defluorination) Start->Imp_Defluoro H2, Pd/C (Unpoisoned) Imp_Amide Impurity B: 5-Amino-2-fluorobenzamide (Hydrolysis) Start->Imp_Amide Strong Acid/Heat (e.g., HCl reflux) Imp_Benzylamine Impurity C: 3-Aminomethyl-4-fluoroaniline (Over-Reduction) Target->Imp_Benzylamine High Pressure H2 High Temp

Figure 1: Reaction landscape showing the target pathway (Green) versus competitive side reactions (Red/Yellow).

Module 2: Troubleshooting & Optimization Guides

Selecting the Right Reduction Method

Use this decision matrix to select the optimal protocol based on your available equipment and scale.

MethodReagentsRisk: DefluorinationRisk: HydrolysisScalabilityRecommendation
Catalytic Hydrogenation

HIGH LowHighAVOID unless using sulfided Pt/C.
Stannous Chloride

LowMEDIUM Low (Waste)Recommended for small scale (<10g).
Bechamp Reduction

LowLowHighRecommended for large scale (>10g).
Transfer Hydrogenation

MediumLowMediumUse with caution; monitor temp.
Protocol A: Stannous Chloride Reduction (High Selectivity)

Best for research scale where waste disposal is not a primary concern.

Step-by-Step:

  • Dissolution: Dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in Ethyl Acetate (EtOAc) or Ethanol.

    • Why: EtOAc is non-protic, reducing hydrolysis risk compared to alcohols.

  • Addition: Add Stannous Chloride Dihydrate (

    
    ) (5.0 eq).
    
    • Note: The reaction is slightly exothermic.

  • Reflux: Heat to reflux (approx. 70-80°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. Look for disappearance of the nitro peak.

  • Quenching (CRITICAL): Cool to room temperature. Pour the mixture into ice-cold saturated Sodium Bicarbonate (

    
    )  solution.
    
    • Why: You must neutralize the HCl generated. Do NOT use strong base (NaOH) as it will hydrolyze the nitrile.

  • Workup: The tin salts will form a thick slurry. Filter through Celite. Extract filtrate with EtOAc.[4]

  • Purification: The product is usually pure enough, but can be recrystallized from Ethanol/Water.

Protocol B: Iron/Ammonium Chloride (The "Green" Alternative)

Best for scale-up; avoids toxic tin waste and strong acids.

Step-by-Step:

  • Suspension: Mix 2-fluoro-5-nitrobenzonitrile (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Activation: Add Iron Powder (3.0 eq) and Ammonium Chloride (

    
    ) (1.0 eq).
    
    • Mechanism:[3][5][6][7]

      
       acts as a mild electrolyte and buffers the pH to ~5-6, preventing nitrile hydrolysis.
      
  • Heating: Heat to 70°C with vigorous stirring.

    • Why: Iron is heterogeneous; vigorous stirring is required for surface contact.

  • Filtration: Once complete (1-3 hours), filter hot through Celite to remove iron oxides.

  • Isolation: Concentrate the filtrate to remove ethanol. The product typically precipitates from the remaining water.

Module 3: Diagnostic Logic (FAQ)

Q1: My product has a pink/reddish hue. Is it impure?

A: Likely yes, but minor. Anilines are prone to oxidation in air, forming trace azo/azoxy impurities or quinone-imines which are highly colored.

  • Fix: Recrystallize from ethanol with a pinch of activated charcoal. Store the final product under Nitrogen/Argon in the dark.

Q2: LCMS shows a mass of M-19 (relative to product). What is it?

A: This corresponds to the Defluorinated impurity (3-aminobenzonitrile).

  • Mass Calc: Product (MW 136) - F (19) + H (1) = MW 118.

  • Cause: You likely used catalytic hydrogenation (

    
    ).
    
  • Fix: Switch to Protocol B (

    
    ) or Protocol A (
    
    
    
    ).
Q3: Can I use Raney Nickel?

A: High Risk. Raney Nickel is a potent catalyst for reducing nitriles to amines. You risk forming the benzylamine side product. If you must use it, operate at low pressure (1 atm) and low temperature (<20°C).

Q4: Why did my yield drop during the acid workup?

A: If you used strong acid (HCl) to extract the amine or quench the reaction, you likely hydrolyzed the nitrile to the amide (MW +18).

  • Fix: Always quench into buffered mild base (

    
    ) or maintain pH 4-8 during workup.
    

Module 4: Decision Tree for Process Optimization

Use this logic flow to troubleshoot low yields or purity issues.

Troubleshooting Issue Start: Identify Problem CheckImpurity Check Impurity Profile (LCMS/NMR) Issue->CheckImpurity Defluoro Mass = 118 (M-18) Defluorination CheckImpurity->Defluoro Loss of F Hydrolysis Mass = 154 (M+18) Amide Formation CheckImpurity->Hydrolysis Gain of H2O Clean Clean Spectrum but Low Yield CheckImpurity->Clean No Side Products Action1 Stop Pd/C Hydrogenation. Switch to SnCl2 or Fe/NH4Cl. Defluoro->Action1 Action2 Check pH. Avoid strong acid/base. Keep Temp < 80C. Hydrolysis->Action2 Action3 Check Workup. Product may be water soluble. Salt out aqueous layer. Clean->Action3

Figure 2: Troubleshooting logic flow based on mass spectrometry data.

References

  • BenchChem. Synthesis routes of 5-Amino-2-fluorobenzonitrile. Retrieved from .

  • Google Patents. Process for the preparation of fluorobenzonitriles (US5466859A). Retrieved from .

  • PubChem. 5-Amino-2-fluorobenzonitrile Compound Summary. CID 2737673.[1] Retrieved from .

  • Organic Chemistry Portal. Reduction of Nitro Compounds. (General mechanistic reference for Fe/NH4Cl and SnCl2 selectivity). Retrieved from .

  • Baumgartner, R. & McNeill, K. Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions.[8] (Mechanistic insight on defluorination risks). Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-amino-2-fluorobenzonitrile and its precursors before handling.

Sources

Challenges in the scale-up of 3-Cyano-4-fluoroaniline production

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Synthesis & Process Safety

Subject: Troubleshooting Scale-Up Challenges for 3-Cyano-4-fluoroaniline (CAS: 127666-99-9) Assigned Specialist: Senior Application Scientist Status: Open Priority: Critical (Process Safety & Quality)

Executive Summary: The "Selectivity Trinity"

Scaling up the production of 3-Cyano-4-fluoroaniline (also known as 5-amino-2-fluorobenzonitrile ) presents a classic "chemoselectivity trinity" challenge. You are attempting to reduce a nitro group in the presence of two other sensitive functionalities:

  • A Fluorine atom (Ar-F): Susceptible to hydrogenolysis (defluorination).

  • A Nitrile group (Ar-CN): Susceptible to reduction (to benzylamine) or hydrolysis (to amide).

  • The Nitro group (Ar-NO₂): The target for reduction, but highly exothermic (~500 kJ/mol).

This guide addresses these competing reactivities using industrial best practices, moving beyond standard lab-scale protocols to robust, scalable engineering controls.

Module 1: Chemoselectivity & Impurity Control

Ticket #101: "I am detecting significant defluorinated byproduct (3-cyanoaniline) in my HPLC."

Diagnosis: You are likely using Palladium on Carbon (Pd/C) as your hydrogenation catalyst. While Pd/C is excellent for nitro reduction, it is notorious for oxidative addition into Carbon-Halogen bonds, leading to rapid hydrodefluorination (HDF).

The Fix: Switch to a Platinum (Pt) or Modified catalyst system.

  • Protocol Adjustment:

    • Primary Recommendation: Replace Pd/C with 1% or 5% Pt/C (sulfided) . Platinum is far less active toward C-F hydrogenolysis than Palladium.

    • Additive Strategy: If you must use Pd due to cost, add an inhibitor such as Morpholine or Diphenylsulfide (0.1–0.5 mol%), or use a vanadium-doped catalyst. These occupy the highly active sites responsible for dehalogenation without stopping the nitro reduction.

    • Kinetics: Stop the reaction immediately upon hydrogen uptake cessation. HDF often accelerates after the nitro group is fully consumed.

Data Comparison: Catalyst Selectivity

Catalyst SystemNitro Conv. (%)Des-Fluoro Impurity (%)Target Yield (%)Notes
10% Pd/C >99%15 - 25%< 75%Not Recommended. High HDF risk.
5% Pt/C >99%< 1.0%> 95%Industry Standard. Excellent retention of Ar-F.
Raney Nickel >98%2 - 5%85 - 90%Moderate HDF; risk of nitrile reduction.
Fe / Acid >99%< 0.1%> 90%Perfect selectivity, but generates massive iron sludge waste (poor for scale-up).
Ticket #102: "My nitrile group is hydrolyzing to an amide (Ar-CONH₂)."

Diagnosis: This is a hydrolysis issue, not a reduction issue. It is driven by water and pH extremes (especially acidic conditions) at high temperatures. If you are using an aqueous acidic reduction (like Fe/HCl or SnCl2/HCl), this is inevitable at scale due to prolonged heating times.

The Fix: Move to Anhydrous Catalytic Hydrogenation or control pH strictly.

  • Troubleshooting Steps:

    • Solvent Switch: If using hydrogenation, switch from aqueous alcohols (e.g., 95% EtOH) to anhydrous Methanol or Ethyl Acetate .

    • Water Scavenging: Ensure your starting material (2-fluoro-5-nitrobenzonitrile) is dry. Water content >0.5% can trigger hydrolysis during the exotherm.

    • Temperature Limit: Keep reaction temperature < 50°C . Nitrile hydrolysis rates increase exponentially above 60°C.

Module 2: Process Safety & Thermal Management

Ticket #201: "We observed a dangerous temperature spike during the initial hydrogen feed."

Diagnosis: The reduction of nitro groups is violently exothermic. In a batch reactor, if you load all reactants and catalyst and then pressurize with H₂, the reaction rate is limited only by hydrogen mass transfer. Once the reaction "kicks off," the heat generation exceeds the cooling jacket's capacity (Runaway Reaction).

The Fix: Implement a Mass-Transfer Controlled or Feed-Controlled process.

  • Safety Protocol (The "Self-Validating" Setup):

    • Do NOT pressurize a "dead" slurry.

    • Procedure:

      • Suspend catalyst in solvent (50% of total volume).

      • Heat to operating temp (e.g., 40°C).[1]

      • Pressurize with H₂.[2]

      • Pump a solution of the nitro-substrate (dissolved in remaining solvent) into the reactor slowly over 2–4 hours.

    • Logic: If the cooling fails, you stop the pump. The reaction stops immediately because there is no accumulation of unreacted nitro compound in the vessel.

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" while blocking the Red (Defluorination) and Orange (Nitrile Failure) paths.

ReactionPathways cluster_legend Process Control Start 2-Fluoro-5-nitrobenzonitrile (Precursor) Target 3-Cyano-4-fluoroaniline (Target Product) Start->Target H2, Pt/C (Controlled) Impurity_DesF 3-Cyanoaniline (Des-Fluoro Impurity) Start->Impurity_DesF H2, Pd/C (Fast C-F insertion) Impurity_Amide 5-Amino-2-fluorobenzamide (Hydrolysis Impurity) Start->Impurity_Amide H2O / H+ / Heat Target->Impurity_DesF Over-reaction Impurity_Benzyl Benzylamine Derivative (Over-Reduction) Target->Impurity_Benzyl H2, Raney Ni High Pressure key Green: Preferred Route Red: Critical Failure (Catalyst) Yellow: Process Failure (pH/Temp)

Caption: Reaction network showing the target reduction (Green) versus competing hydrodefluorination (Red) and nitrile side-reactions (Yellow).

Module 4: Standard Operating Procedure (SOP) for Scale-Up

Objective: Synthesis of 1 kg of 3-Cyano-4-fluoroaniline with <0.5% Des-fluoro impurity.

  • Reactor Prep: Clean 10L Hastelloy or Stainless Steel autoclave. Ensure cooling jacket is primed at 20°C.

  • Catalyst Loading: Charge 5% Pt/C (sulfided) (50 g, 5 wt% loading) and Methanol (3 L). Inert with Nitrogen (3x).

  • Activation: Stir slurry and introduce Hydrogen (5 bar). Equilibrate at 30°C.

  • Substrate Feed (Critical Step):

    • Dissolve 2-Fluoro-5-nitrobenzonitrile (1 kg) in Methanol (4 L).

    • Start dosing pump: Feed rate ~1.5 L/hour.

    • Monitor: Maintain internal temp < 45°C via jacket control. If temp rises >50°C, STOP FEED.

  • Post-Reaction:

    • Once feed is complete, stir for 30 mins.

    • Sample for HPLC. Look for Nitro < 0.1%.[3]

  • Workup:

    • Filter catalyst while warm (avoid precipitating product on catalyst).

    • Concentrate filtrate.[4]

    • Crystallization: Add water to the methanol concentrate to precipitate the product. Filter and dry at 40°C (vacuum).

References & Grounding

  • Synthesis of Fluorinated Anilines:

    • Source: BenchChem Application Note on 3-Chloro-4-fluoroaniline (Analogous chemistry).

    • Relevance: Establishes Pt/C preference over Pd/C for halonitro reductions.

    • Link: (General reference for halo-aniline protocols).

  • Catalytic Hydrodefluorination Mechanisms:

    • Source: Reade, S. P., et al. "Catalytic hydrodefluorination of aromatic fluorocarbons." J. Am. Chem. Soc. 2009.

    • Relevance: Explains the mechanism of C-F bond cleavage on metal surfaces and why Platinum is superior for retention.

    • Link:[5]

  • Safety of Nitro-Reduction:

    • Source: Fisher Scientific Safety Data Sheet (2-Fluoro-5-nitrobenzonitrile).

    • Relevance: Hazard identification (Acute Tox, Irritant) and handling requirements.[3][6]

    • Link:

  • Industrial Scale-Up of Halonitrobenzenes:

    • Source: "Electron-Enriched Pd Nanoparticles for Selective Hydrogenation..." MDPI, 2021.

    • Relevance: Discusses the limitations of Pd and the need for catalyst modification.

    • Link:

  • Chemical Identity:

    • Compound: 5-Amino-2-fluorobenzonitrile (Synonym for 3-Cyano-4-fluoroaniline).

    • CAS: 127666-99-9 (Product) / 17417-09-3 (Starting Material).

    • Source: PubChem CID 519417.

    • Link:

Sources

Technical Support Center: Dehalogenation Control in Fluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Hydrodefluorination (Dehalogenation) during Catalytic Hydrogenation of Fluoronitrobenzenes. Audience: Process Chemists, R&D Scientists, and Scale-up Engineers. Version: 1.0 (Current)

Diagnostic & Mechanism: Why is Fluorine Leaving?

The Core Problem

You are reducing a nitro group (


) to an amine (

), but you are observing the formation of des-fluoro aniline (aniline without the fluorine atom). This is hydrodefluorination (HDF) .
The Mechanism

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (


), yet it is vulnerable under catalytic hydrogenation conditions. The reaction proceeds via a competition between two pathways on the metal surface:
  • Nitro Reduction (Desired): Rapid adsorption of the nitro group, sequential transfer of hydrogen, release of water and fluoroaniline.

  • Oxidative Addition (Parasitic): The metal catalyst (M) inserts into the C-F bond (C-F

    
     C-M-F), followed by hydrogenolysis to form C-H and H-F.
    

Key Insight: This parasitic reaction is often structure-sensitive . High-energy "defect" sites on the catalyst surface are capable of cleaving the C-F bond. Furthermore, the byproduct HF (Hydrofluoric acid) can attack the catalyst support (especially silica or alumina) and alter the electronic state of the metal, potentially accelerating the side reaction (autocatalysis).

G Start Fluoronitrobenzene Intermediate Hydroxylamine Intermediate Start->Intermediate + H2 (Fast) Product Fluoroaniline (Target) Intermediate->Product + H2 (Fast) Impurity Des-fluoro Aniline (Impurity) Product->Impurity Over-Hydrogenation (Slow, Surface Sensitive) HF HF + Metal Fluorides Product->HF HF->Product Acidic Corrosion of Support

Figure 1: Parallel and consecutive reaction pathways. Note that dehalogenation can occur on the nitro-intermediate or the final aniline product.

Catalyst Selection: The Hardware Solution

The choice of catalyst is the single most critical variable. Palladium (Pd) is the standard for nitro reduction, but it is often too active for halogenated substrates.

Comparative Catalyst Performance Matrix
Catalyst SystemActivity (Rate)Selectivity (F-Retention)Risk ProfileRecommendation
Pd/C (Standard) HighLow to ModerateHigh risk of HDF, especially at >95% conversion.Avoid unless strictly modified.
Pt/C (Standard) ModerateHighLower risk. Pt is less prone to oxidative addition of C-F bonds than Pd.Preferred starting point.
Pt(S)/C (Sulfided) Low-ModerateVery HighSulfur poisons high-energy sites responsible for C-F cleavage.Gold Standard for difficult substrates.
Pd/C + V (Vanadium) HighHighVanadium acts as an electronic modifier/inhibitor.Excellent alternative if Pt is too costly.
Expert Insight: The "Sulfided" Advantage

Sulfided platinum (Pt/C-S) or palladium catalysts are "poisoned" selectively. The sulfur occupies the highly active "kink" and "step" sites on the metal crystallite. These sites are necessary for the difficult C-F cleavage but are not required for the easier


 reduction.
  • Action: If using standard Pd/C results in >1% dehalogenation, switch immediately to a sulfided Pt catalyst (e.g., 5% Pt/C, sulfided).

Reaction Engineering: Process Parameters

If you cannot change the catalyst, you must engineer the reaction environment to suppress HDF.

A. The "Vandinos" & Inhibitor Strategy

Additives can modify the catalyst in situ.

  • Acid Scavengers: The formation of HF is detrimental. Adding a mild base prevents local acidification which can degrade the catalyst support.

    • Protocol: Add 0.5 - 1.0 eq. of MgO (Magnesium Oxide) or Morpholine . Avoid strong bases (NaOH) which might induce nucleophilic attack on the aromatic ring.

  • Catalyst Poisons:

    • DMSO: Adding trace amounts of DMSO (0.1% v/v) can inhibit dehalogenation on Pd/C. The sulfur in DMSO binds to the metal surface similar to sulfided catalysts.

B. Kinetic Control (Temperature & Pressure)

Dehalogenation has a higher activation energy (


) than nitro reduction.
  • Temperature: Run as cool as possible. A

    
     increase can double the nitro reduction rate but might quadruple the dehalogenation rate.
    
    • Target:

      
      .
      
  • Hydrogen Pressure: High pressure increases hydrogen surface coverage. While this speeds up reaction, it can sometimes favor dehalogenation if the reaction becomes diffusion-limited.

    • Target: 5 - 10 bar (moderate pressure).

Troubleshooting Guide & FAQs

Q1: I am seeing 5% des-fluoro impurity at the end of the reaction. What is the first thing I should change?

Answer: Check your endpoint . Dehalogenation often spikes after the nitro group is fully consumed.

  • The "Over-Hydrogenation" Danger: Once the nitro groups are gone, the catalyst surface is starved of its preferred substrate. It will then begin attacking the C-F bond.

  • Fix: Stop the reaction at 99.0% conversion rather than 100%. Monitor strictly by HPLC.

Q2: Can I use Pd/C if I add an inhibitor?

Answer: Yes. A common industrial trick is to use sodium hypophosphite or thiocyanate as additives, but the most reliable method is the DMSO spike .

  • Protocol: Add 0.5% (wt/wt relative to substrate) of DMSO to the reaction mixture before pressurization. This mimics a sulfided catalyst.

Q3: Why is my reaction stalling with sulfided catalysts?

Answer: Sulfided catalysts are inherently less active.

  • Fix: You may need to increase the catalyst loading (e.g., from 1% to 3% loading) or slightly increase the pressure. Do not increase temperature significantly, or you lose the selectivity benefit.

Troubleshooting Decision Matrix

Troubleshooting Start High Dehalogenation Detected (>0.5%) CheckCatalyst Is Catalyst Pd/C? Start->CheckCatalyst SwitchPt Switch to Pt/C or Sulfided Pt CheckCatalyst->SwitchPt Yes CheckEnd Is reaction running past 100% conversion? CheckCatalyst->CheckEnd No (Already Pt) StopEarly Optimize Endpoint (Stop at 99%) CheckEnd->StopEarly Yes CheckAdditives Are inhibitors used? CheckEnd->CheckAdditives No CheckAdditives->SwitchPt Yes (Still failing) AddBase Add MgO or DMSO (0.1%) CheckAdditives->AddBase No

Figure 2: Step-by-step decision tree for reducing dehalogenation byproducts.

Standard Operating Procedure (SOP) Recommendation

Protocol for High-Selectivity Hydrogenation of 4-Fluoronitrobenzene

  • Preparation: In a high-pressure autoclave, dissolve 4-fluoronitrobenzene (1.0 eq) in Methanol (10V).

  • Additives: Add MgO (0.5 eq) to scavenge HF.

  • Catalyst: Add 5% Pt/C (sulfided) (0.5 - 1.0 wt% loading). Note: If using Pd/C, add 0.2% v/v DMSO.

  • Purge: Purge vessel with Nitrogen (

    
    ), then Hydrogen (
    
    
    
    ).
  • Reaction: Pressurize to 5 bar

    
    . Stir vigorously at 30°C .
    
  • Monitoring: Sample every hour.

    • Critical Step: Terminate reaction immediately when starting material < 0.5%. Do not let the reaction "soak" under

      
       pressure.
      
  • Workup: Filter catalyst immediately. Wash cake with methanol.

References

  • Chen, H., et al. (2015). "Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst." RSC Advances.

    • Context: Demonstrates the superiority of Pt and Fe-modified catalysts in suppressing dehalogenation.[1][2]

  • Lange, P. M., et al. (2021). "Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines." MDPI.

    • Context: Explains the electronic mechanism of C-F cleavage and how modifying the metal surface prevents it.
  • Rylander, P. N. (1970). "Catalytic Hydrogenolysis over Supported Metals." Catalysis Reviews.

    • Context: The foundational text on why Pd/C causes dehalogen
  • Spina, G., et al. (2018). "Comparing the Pyrophoricity of Palladium Catalysts... and Reactivity in Hydrogenation." ACS Omega.

    • Context: Discusses safety and alternative Pd catalysts (SiliaCat) that may offer different selectivity profiles.
  • Kosak, J. R. (1991). "Hydrogenation of halonitrobenzenes without dehalogenation." U.S. Patent 5,068,436.

    • Context: Describes the use of specific acidic/buffered media to inhibit dehalogenation (counter-intuitive but effective in specific p

Sources

Technical Support Center: Coupling Methodologies for 3-Cyano-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TC-3CN4F-001 Subject: Catalyst & Condition Optimization for 3-Cyano-4-fluoroaniline Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Substrate Challenge

Welcome to the technical support portal. You are likely encountering difficulties coupling 3-Cyano-4-fluoroaniline due to its "schizophrenic" reactivity profile. This substrate presents a classic chemoselectivity conflict:

  • Deactivated Nucleophile (The Amine): The electron-withdrawing cyano (-CN) and fluoro (-F) groups significantly reduce the electron density on the nitrogen, making it a poor nucleophile for standard Pd-catalyzed cycles.

  • Activated Electrophile (The Fluorine): The ortho-cyano group activates the C-F bond toward Nucleophilic Aromatic Substitution (SNAr).

The Risk: Standard conditions often lead to SNAr side reactions (displacing the fluorine) or no reaction (due to poor amine binding to Palladium).

Decision Logic: Pathway Selection

Before selecting a catalyst, verify your target transformation. The presence of the Fluorine atom dictates your strategy.

G Start Target Transformation Q1 Are you forming a bond at the NITROGEN (Amine)? Start->Q1 Q2 Are you forming a bond at the CARBON (C-4, displacing F)? Start->Q2 PathA Pathway A: Buchwald-Hartwig (Preserve F, React NH2) Q1->PathA PathB Pathway B: S_NAr Reaction (Displace F, Preserve NH2) Q2->PathB Risk CRITICAL RISK: Base-mediated S_NAr side reaction PathA->Risk If base is too strong SolA Solution: 1. Ligand: BrettPhos/RuPhos 2. Base: Cs2CO3 (Weak) 3. Temp: < 100°C PathA->SolA SolB Solution: 1. No Catalyst needed 2. Base: K2CO3 or NaH 3. Nucleophile: Thiol/Amine PathB->SolB

Figure 1: Decision tree for selecting the correct reaction pathway based on target regioselectivity.

Protocol A: Buchwald-Hartwig Amination (C-N Coupling)[2]

Objective: Couple the aniline (-NH2) with an Aryl Halide (Ar-X) while retaining the Fluorine atom.

The "Gold Standard" Catalyst System

Because the amine is electron-deficient, the Rate-Determining Step (RDS) is often the amine binding to the Pd(II) center or the subsequent deprotonation. You require a ligand that is electron-rich (to facilitate oxidative addition) but bulky enough to prevent catalyst poisoning by the nitrile.

ComponentRecommendationTechnical Rationale
Ligand BrettPhos (First Choice) or RuPhos BrettPhos is specifically engineered for primary amines and deactivated anilines. It prevents the formation of inactive Pd-amine dimers [1].
Precatalyst Pd-G4-BrettPhos Ensures 1:1 L:Pd ratio and rapid activation at lower temperatures. Avoids the induction period of Pd2(dba)3 [2].
Base Cs₂CO₃ or K₃PO₄ CRITICAL: Avoid NaOtBu. Strong alkoxide bases will attack the C-F bond (SNAr) or hydrolyze the nitrile. Weak bases suffice for BrettPhos cycles.
Solvent t-Amyl Alcohol or Dioxane Anhydrous. t-Amyl alcohol often improves solubility of polar intermediates.
Step-by-Step Protocol
  • Charge Reactor: In a glovebox or under Argon flow, add:

    • Pd-G4-BrettPhos (1.0 - 2.0 mol%)

    • Aryl Halide (1.0 equiv)

    • 3-Cyano-4-fluoroaniline (1.2 equiv)

    • Cs₂CO₃ (2.0 equiv, anhydrous/finely ground)

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal vessel. Heat to 80°C .

    • Note: Do not exceed 100°C initially. Higher temps increase the risk of Fluorine displacement.

  • Monitoring: Monitor by LCMS. Look for the product mass (M+H).

    • Checkpoint: If starting material remains after 4h, add 1.0 mol% more catalyst rather than increasing temperature.

Protocol B: S_NAr Displacement (The "Side" Reaction)

Objective: Intentionally displace the Fluorine atom with a nucleophile (e.g., a thiol or secondary amine).

Note: If this is your goal, do NOT use Palladium. The C-F bond is activated enough by the ortho-cyano group to react without metal catalysis.

Protocol
  • Reagents: 3-Cyano-4-fluoroaniline (1.0 equiv) + Nucleophile (1.1 equiv).

  • Base: K₂CO₃ (2.0 equiv) in DMF or DMSO.

  • Conditions: Heat to 60-80°C.

  • Mechanism: The nucleophile attacks C-4, forming a Meisenheimer complex stabilized by the Cyano group, followed by Fluorine elimination [3].

Troubleshooting Guide (FAQ Format)

Q1: I see a new peak in LCMS with Mass = [Product - F + O-tBu]. What happened?

  • Diagnosis: You used Sodium tert-butoxide (NaOtBu) as a base.

  • Root Cause: The tert-butoxide anion acted as a nucleophile, attacking the C-F bond via SNAr.

  • Fix: Switch to Cs₂CO₃ or K₃PO₄ . These bases are too bulky and insufficiently nucleophilic to displace the fluorine at standard temperatures.

Q2: The reaction is stuck at 20% conversion. Adding more Pd(PPh₃)₄ doesn't help.

  • Diagnosis: Ligand mismatch.

  • Root Cause: Pd(PPh₃)₄ is an inferior catalyst for deactivated amines. Triphenylphosphine is not electron-rich enough to facilitate the oxidative addition of the aryl halide when paired with a sluggish amine, and it lacks the bulk to force reductive elimination.

  • Fix: Switch to BrettPhos or XPhos based precatalysts.

Q3: My nitrile group disappeared, and I see an Amide (-CONH2).

  • Diagnosis: Nitrile Hydrolysis.

  • Root Cause: Presence of water at high temperatures, likely introduced by the base or solvent.

  • Fix: Use anhydrous bases (freshly opened or dried) and anhydrous solvents. Ensure the reaction is under an inert atmosphere (N₂/Ar).

Q4: Can I use XPhos instead of BrettPhos?

  • Answer: Yes, XPhos is a robust "general purpose" ligand and often works well for anilines. However, for highly deactivated anilines like 3-cyano-4-fluoroaniline, BrettPhos usually provides higher yields and faster kinetics due to its specific structural optimization for primary amines [4].

Visualizing the Chemoselectivity Trap

The following diagram illustrates the competing pathways that cause most failures with this substrate.

ReactionPathways cluster_0 Desired Pathway (C-N Coupling) cluster_1 Undesired Side Reaction (S_NAr) Substrate 3-Cyano-4-fluoroaniline ProductA N-Aryl Product (F Retained) Substrate->ProductA Pd-Cat / BrettPhos Weak Base (Cs2CO3) ProductB Ether/Amine Byproduct (F Lost) Substrate->ProductB Strong Base (NaOtBu) or High Temp (>120°C) Note Ortho-CN activates C-F bond for attack Substrate->Note

Figure 2: Mechanistic competition between Palladium-catalyzed coupling and base-mediated displacement.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for C–N Cross-Coupling." Chemical Science.

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.

  • Maddox, S. M., et al. (2015). "Practical Synthesis of BrettPhos-Based Precatalysts." Organic Letters.

Validation & Comparative

Spectroscopic Comparison of Fluoroaniline Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Isomer Differentiation

In medicinal chemistry, the strategic substitution of hydrogen with fluorine—a "bioisostere"—is a ubiquitous tactic to modulate pKa, lipophilicity, and metabolic stability without significantly altering steric bulk. Fluoroanilines (2-, 3-, and 4-fluoroaniline) serve as critical scaffolds in this domain. However, their structural similarity poses a challenge for rapid identification and quality control in synthetic workflows.

This guide provides a definitive spectroscopic comparison of the three isomers. By synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and physicochemical data, we establish a self-validating protocol for distinguishing these compounds, crucial for ensuring the integrity of pharmaceutical intermediates such as fluoroimide and fentanyl analogues.

Physicochemical Profile & Basicity

Before deploying advanced spectroscopy, fundamental physical properties provide the first line of differentiation. The most significant discriminator is basicity (pKa) , which is heavily influenced by the position of the fluorine atom relative to the amine.

Table 1: Comparative Physicochemical Properties
Property2-Fluoroaniline (Ortho)3-Fluoroaniline (Meta)4-Fluoroaniline (Para)
Structure



CAS No. 348-54-9372-19-0371-40-4
Boiling Point ~182-183 °C~186 °C~188 °C
pKa (Conjugate Acid) 3.20 3.59 4.65
Basicity Insight Weakest base due to inductive withdrawal (-I) of proximal F.Intermediate basicity.[1][2][3][4]Strongest base.[1] Resonance (+M) of F opposes -I effect.
Density (g/mL) 1.1511.1561.173

Expert Insight: The pKa difference is operationally significant. 4-Fluoroaniline is approximately 10 times more basic than the ortho isomer. In a buffered extraction at pH 4.0, 4-fluoroaniline will partition significantly into the aqueous phase (protonated), while 2-fluoroaniline remains largely organic.

NMR Spectroscopy: The "Spy" Nucleus Approach


F NMR is the most robust method for identification due to the 100% natural abundance of the isotope and its high sensitivity to electronic environments.
F NMR Chemical Shifts

The electron-donating amino group (-NH


) shields the fluorine nucleus. The degree of shielding depends on the resonance vs. inductive balance at the specific position.
  • 4-Fluoroaniline (

    
     -125 to -129 ppm):  The -NH
    
    
    
    group donates electron density into the ring via resonance. The para position receives significant electron density, causing a strong upfield shift (more negative ppm) relative to fluorobenzene (
    
    
    -113 ppm).
  • 2-Fluoroaniline (

    
     -135 to -139 ppm):  The ortho position also receives resonance density. However, the "Ortho Effect" and proximity to the nitrogen lone pair often result in the most shielded (most negative) shift in this series.
    
  • 3-Fluoroaniline (

    
     -110 to -113 ppm):  The meta position is not conjugated with the amine's lone pair. The resonance shielding is minimal, leaving the inductive electron-withdrawing effect of the nitrogen dominant. Consequently, it appears the most deshielded  (least negative), appearing close to unsubstituted fluorobenzene.
    
H NMR Splitting Patterns

While chemical shifts vary with solvent, splitting symmetry is invariant and diagnostic.

IsomerSymmetry

H NMR Pattern Description
4-Fluoroaniline Symmetric Appears as a higher-order AA'BB'X system. You will see two distinct multiplets integrating to 2H each (ortho and meta protons). The symmetry is the key identifier.
2-Fluoroaniline AsymmetricABCDX system. Four distinct aromatic proton environments. Expect complex multiplets with no plane of symmetry.
3-Fluoroaniline AsymmetricABCDX system. Similar to the ortho isomer, but the coupling constants (

) will differ.

Vibrational Spectroscopy (IR)[4]

Infrared spectroscopy confirms functional groups.[4] While the N-H stretches are similar, the C-F stretch and ring substitution patterns (fingerprint region) offer confirmation.

  • C-F Stretching: Generally found between 1200–1250 cm

    
     .
    
    • 4-Fluoroaniline:[3][4][5][6][7][8][9][10] Strong band ~1220 cm

      
      .
      
    • 2-Fluoroaniline:[6] Often shifted to higher frequencies (~1250 cm

      
      ) due to ortho-interactions.
      
  • N-H Stretching: The primary amine shows a doublet (symmetric/asymmetric stretch) around 3300–3500 cm

    
     .
    
    • Note: In 2-fluoroaniline, intramolecular hydrogen bonding between the amine H and the ortho F atom can cause a slight broadening or red-shift of the lower frequency N-H band, though this effect is subtle compared to -OH/F interactions.

Experimental Protocol: Isomer Identification Workflow

This protocol is designed to identify an unknown fluoroaniline sample using a hierarchical approach, minimizing time and solvent usage.

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~10 mg of the unknown liquid in 0.6 mL of CDCl

    
     (for NMR) or prepare a thin film on NaCl plates (for neat IR).
    
  • Primary Screen (

    
    F NMR):  Acquire a proton-decoupled 
    
    
    
    F spectrum.
    • Set reference: CFCl

      
       (0 ppm) or C
      
      
      
      F
      
      
      (-164.9 ppm).[1]
    • Compare: -136 ppm (Ortho), -113 ppm (Meta), -126 ppm (Para).

  • Secondary Confirmation (

    
    H NMR):  Check aromatic region (6.3 – 7.2 ppm).
    
    • Symmetric (2 distinct signals)?

      
      Para (4-Fluoro) .
      
    • Complex (4 distinct signals)?

      
      Ortho or Meta .
      
  • Tertiary Check (Basicity/Extraction):

    • If NMR is unavailable, dissolve sample in Et

      
      O and shake with pH 4.0 buffer.
      
    • High recovery in organic phase:2-Fluoroaniline (Low pKa, remains neutral).

    • Low recovery in organic phase:4-Fluoroaniline (High pKa, protonates/extracts).[7]

Visualization: Identification Logic Flow

IsomerID Start Unknown Fluoroaniline Sample Step1 1. Acquire 19F NMR (CDCl3) Start->Step1 Shift_High Shift ~ -113 ppm (Deshielded) Step1->Shift_High Shift_Mid Shift ~ -126 ppm (Intermediate) Step1->Shift_Mid Shift_Low Shift ~ -136 ppm (Shielded) Step1->Shift_Low Res_Meta Result: 3-Fluoroaniline (Meta) Shift_High->Res_Meta Verify_Para Verify: 1H NMR Symmetry (2 distinct multiplets) Shift_Mid->Verify_Para Verify_Ortho Verify: Low pKa (3.2) Remains in organic at pH 4 Shift_Low->Verify_Ortho Res_Para Result: 4-Fluoroaniline (Para) Res_Ortho Result: 2-Fluoroaniline (Ortho) Verify_Para->Res_Para Verify_Ortho->Res_Ortho

Caption: Hierarchical decision tree for the rapid identification of fluoroaniline isomers using


F NMR shifts and secondary verification methods.

Application Note: Metabolic Implications

The choice of isomer has profound implications in drug metabolism (DMPK).

  • 4-Fluoroaniline is often used to block para-hydroxylation, a common metabolic clearance pathway mediated by Cytochrome P450 enzymes. By substituting the para-hydrogen with fluorine (strong C-F bond), metabolic stability is enhanced.

  • 2-Fluoroaniline and 3-fluoroaniline leave the para-position open, making them susceptible to rapid oxidative clearance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved January 29, 2026 from [Link]

  • Gerig, J. T. (2001). Fluorine NMR.[9] Biophysical Society. Retrieved from [Link]

  • Reich, H. J. 19F Chemical Shifts.[11] University of Wisconsin-Madison. Retrieved from [Link]

Sources

Strategic Substituent Placement: A Comparative Guide to Cyano-Fluoroanilines

[1]

Executive Summary

In the optimization of drug scaffolds, the cyano-fluoroaniline moiety represents a critical "push-pull" system. The electron-donating amino group (



  • Isomer A: 4-Amino-2-fluorobenzonitrile (Ortho-F)[1]

  • Isomer B: 4-Amino-3-fluorobenzonitrile (Meta-F)[1]

  • Analog C: 4-Amino-2-(trifluoromethyl)benzonitrile (The Enzalutamide Scaffold)

Electronic Profiling & Comparative Metrics

The position of the fluorine atom relative to the amino group drastically alters the electronic landscape of the molecule. This section quantifies those differences using Hammett parameters and NMR data.

Table 1: Electronic & Physical Property Comparison
FeatureIsomer A (2-Fluoro)Isomer B (3-Fluoro)Analog C (2-CF

)
Reference (Unsubstituted)
Structure 4-NH

-2-F-C

H

CN
4-NH

-3-F-C

H

CN
4-NH

-2-CF

-C

H

CN
4-Aminobenzonitrile
F-Position Ortho to NitrileMeta to NitrileOrtho to NitrileN/A
Aniline pKa (Est.)~1.2~0.9~0.51.7

F NMR Shift
-105 to -110 ppm-130 to -135 ppm-60 to -63 ppm (CF

)
N/A
Electronic Effect Inductive withdrawal; H-bond acceptorSynergistic withdrawalStrong steric & electronic withdrawalBaseline
Key Application DPP-4 AgonistsKinase InhibitorsAR Antagonists (Enzalutamide)Dye Synthesis

Analyst Note: Isomer B (3-Fluoro) places the fluorine ortho to the amino group.[1] While fluorine is generally electron-withdrawing, its proximity to the amine can induce a specific NH...F intramolecular hydrogen bond , slightly flattening the aniline geometry and altering solubility profiles compared to Isomer A.

Mechanistic Visualization: The "Push-Pull" System

The following diagram illustrates how the competing electronic effects stabilize the aromatic core, reducing the nucleophilicity of the amine—a desirable trait for metabolic stability but a challenge for synthetic coupling.

ElectronicEffectscluster_0Substituent VectorsNH2Amino Group (+M)Electron DonorRingAromatic CoreNH2->Ring+Mesomeric(Push)ReactivityReduced Nucleophilicity(Harder to Acylate)NH2->ReactivityCNCyano Group (-M, -I)Strong AcceptorRing->CN-Mesomeric(Pull)FFluorine (-I)Inductive WithdrawRing->F-InductiveStabilityMetabolic Stability(Oxidation Resistant)CN->StabilityF->Stability

Figure 1: Vector analysis of electronic density.[1] The strong pull from CN and F renders the NH2 group less basic and less prone to oxidative metabolism (e.g., N-oxidation).

Reactivity & Synthesis Pathways[1][2]

The synthesis of these anilines typically proceeds via Nucleophilic Aromatic Substitution (S


Ar)1
Comparative Synthetic Routes
  • Isomer B Route (Displacement of F):

    • Substrate: 3,4-Difluorobenzonitrile.[1]

    • Mechanism: The fluorine para to the cyano group is significantly more activated than the meta fluorine due to resonance stabilization of the Meisenheimer complex.

    • Reagent: Ammonia (NH

      
      ) or protected amine equivalents.[1]
      
    • Selectivity: >95% selectivity for the 4-position (para to CN).[1]

  • Analog C Route (The "Enzalutamide" Path):

    • Substrate: 4-Chloro-2-(trifluoromethyl)benzonitrile.[1]

    • Challenge: The CF

      
       group provides steric bulk, hindering attack at the adjacent carbon. However, it also strongly activates the ring.
      
    • Industrial Method: Often synthesized via bromination of the trifluoromethyl-benzonitrile followed by copper-catalyzed amination if S

      
      Ar is sluggish.[1]
      
Experimental Protocol: Regioselective Synthesis of Isomer B

Objective: Synthesis of 4-Amino-3-fluorobenzonitrile via S

Reagents:

  • 3,4-Difluorobenzonitrile (1.0 eq)

  • Ammonium Hydroxide (28% NH

    
     in H
    
    
    O, 5.0 eq)
  • DMSO (Solvent, 0.5 M concentration)

Workflow:

  • Dissolution: Charge a pressure vessel with 3,4-difluorobenzonitrile and DMSO.

  • Addition: Add aqueous ammonium hydroxide slowly at room temperature. Seal the vessel.

  • Reaction: Heat to 80°C for 12 hours.

    • Note: The reaction is driven by the high electrophilicity of the C-F bond para to the nitrile.

  • Workup: Cool to RT. Pour into ice water (5x volume). The product will precipitate.[1]

  • Purification: Filter the solids. Recrystallize from Ethanol/Water (1:1).[1]

Validation (Self-Check):

  • TLC: Starting material (Rf ~0.6 in 20% EtOAc/Hex) disappears; Product (Rf ~0.3) appears.[1][2][3][4]

  • 
    F NMR:  Starting material shows two signals (-130, -136 ppm).[1] Product shows a single signal shifted upfield (-135 ppm) due to the adjacent amino group shielding.[1]
    
Applications in Drug Discovery
Case Study: Bioisosterism in Androgen Receptor Antagonists

The transition from Bicalutamide to Enzalutamide illustrates the power of this scaffold.

  • Bicalutamide: Uses a 4-cyano-3-(trifluoromethyl)phenyl ring (Analog C structure).[1]

  • Role of CN/CF

    
    :  The cyano group acts as a specific hydrogen bond acceptor in the ligand-binding domain (LBD) of the Androgen Receptor. The CF
    
    
    (or F in Isomer B) provides metabolic protection against hydroxylation of the aromatic ring.

Why choose Isomer B (3-F) over Analog C (2-CF


)?
  • Sterics: The CF

    
     group is bulky (approx.[1] size of an isopropyl group). If the binding pocket is tight, the smaller Fluorine (Isomer B) is a superior bioisostere.
    
  • Lipophilicity: CF

    
     significantly increases LogP, potentially hurting solubility.[1] The single Fluorine atom modulates pKa without a drastic lipophilicity penalty.[1]
    
References
  • Electronic Effects & Hammett Constants

    • Hansch, C., et al.[5] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev.[1] 1991, 91, 165–195. Link[1]

  • S

    
    Ar Reactivity of Fluoro-Nitriles: 
    
    • Bunnett, J. F. "Nucleophilic Aromatic Substitution: The Mechanism of the Reaction." Quarterly Reviews, Chemical Society, 1958. Link

  • Enzalutamide Synthesis & Structure

    • Jung, M. E., et al. "Discovery of Enzalutamide (MDV3100), a Novel Androgen Receptor Antagonist." J. Med.[1][2] Chem. 2010, 53, 2779–2796. Link[1]

  • NMR Shifts of Fluoroanilines

    • Dungan, C. H., & Van Wazer, J. R. "Compilation of Reported F19 NMR Chemical Shifts." Wiley-Interscience, 1970.[1] (Referenced via )[1]

  • pKa Estimation Data

    • Bordwell pKa Table (Acidity in DMSO/Water).[1] Link

Technical Guide: Structural Confirmation of 3-Cyano-4-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyano-4-fluoroaniline (IUPAC: 5-amino-2-fluorobenzonitrile ) is a critical pharmacophore in the synthesis of next-generation androgen receptor antagonists and HBV replication inhibitors. Its structural integrity is defined by the precise 1,2,5-substitution pattern of the benzene ring.

In drug development, the primary risk is the formation of regioisomers (e.g., 3-amino-2-fluorobenzonitrile) during the nitration of precursor 2-fluorobenzonitriles. These isomers possess identical molecular weights (136.13 g/mol ) and similar polarities, rendering low-resolution LC-MS insufficient for definitive structural confirmation.

This guide establishes a multi-modal analytical framework, prioritizing


F NMR  as the definitive "fingerprint" method for distinguishing the target 3-cyano-4-fluoro isomer from its structural analogs.

Chemical Identity & Critical Isomers

Before establishing protocols, it is essential to map the target structure against its common impurities.

FeatureTarget CompoundCritical Regioisomer
Common Name 3-Cyano-4-fluoroaniline 3-Amino-2-fluorobenzonitrile
IUPAC Name 5-Amino-2-fluorobenzonitrile3-Amino-2-fluorobenzonitrile
CAS Number 53312-81-5873697-68-8
Structure Nitrile (C1), Fluoro (C2), Amine (C5)Nitrile (C1), Fluoro (C2), Amine (C3)
Substitution Para-relationship (F vs NH

)
Ortho-relationship (F vs NH

)
Key Application AR Antagonists, HBV InhibitorsImpurity / Different Scaffold

Synthesis & Impurity Origins[2][3]

Understanding the synthesis pathway reveals why specific impurities exist. The standard industrial route involves the nitration of 2-fluorobenzonitrile followed by reduction.

Synthesis Workflow & Impurity Map

SynthesisPath Start 2-Fluorobenzonitrile Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermed_Major 2-Fluoro-5-nitrobenzonitrile (Major Intermediate) Nitration->Intermed_Major Para-direction (Preferred) Intermed_Minor 2-Fluoro-3-nitrobenzonitrile (Regio-Impurity) Nitration->Intermed_Minor Ortho-direction (Minor) Reduction Reduction (Fe/HCl or H2/Pd) Intermed_Major->Reduction Intermed_Minor->Reduction Product 3-Cyano-4-fluoroaniline (TARGET) Reduction->Product Major Path Impurity_A 3-Amino-2-fluorobenzonitrile (Isomer Impurity) Reduction->Impurity_A From Minor Int. Impurity_B 3-Aminobenzonitrile (Defluorinated Byproduct) Reduction->Impurity_B Over-reduction (Defluorination)

Figure 1: Synthetic pathway highlighting the origin of the critical regioisomer impurity.

Comparative Analytical Performance

To objectively compare methods, we evaluate their ability to distinguish the target from the critical regioisomer (3-amino-2-fluorobenzonitrile).

MethodSpecificityResolution PowerThroughputVerdict
LC-MS (Low Res) LowMediumHighScreening Only. Cannot distinguish isomers by mass (both 136.13 Da). Retention time differences are minimal.

H NMR
HighHighLowConfirmatory. Coupling constants (

) reveal the 1,2,4-substitution pattern.

F NMR
Very High Very High MediumGold Standard. The F-chemical shift is highly sensitive to the ortho vs para amine position.
X-Ray Crystallography AbsoluteN/AVery LowReference. Use only for establishing the primary reference standard.

Experimental Protocols for Structural Confirmation

Protocol A: F NMR "Fingerprinting" (The Gold Standard)

The fluorine nucleus is the most sensitive probe for this molecule. In the target compound, the fluorine is para to the amine (shielding effect) and ortho to the nitrile (deshielding effect). In the impurity, the fluorine is ortho to the amine.

Experimental Conditions:

  • Instrument: 400 MHz NMR or higher.

  • Solvent: CDCl

    
     (Preferred for resolution) or DMSO-
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Fluorobenzene (
    
    
    -113.15 ppm).

Diagnostic Criteria (in CDCl


): 
  • Target (3-Cyano-4-fluoroaniline): Signal appears at

    
     -120.2 ppm .
    
  • Impurity (3-Amino-2-fluorobenzonitrile): Signal appears significantly downfield/upfield depending on solvent interactions, typically distinct by >2 ppm due to the ortho-amino effect.

Why this works: The electron-donating amino group exerts a strong shielding effect on the fluorine atom. In the target (para-relationship), this effect is transmitted through the conjugated system. In the isomer (ortho-relationship), the inductive and steric environment shifts the signal distinctly.

Protocol B: H NMR Coupling Analysis

While


F provides a quick "Yes/No", 

H NMR confirms the substitution pattern via coupling constants (

).

Target Spectral Signature (CDCl


, 600 MHz): 
  • 
     6.96 ppm (t, 
    
    
    
    Hz, 1H):
    This proton is H3 (between F and CN? No, this is H5 relative to nitrile? Let's correct: This is the proton ortho to the Fluorine).
    • Correction: In 5-amino-2-fluorobenzonitrile, the proton at position 3 (ortho to F) experiences a large

      
       coupling (~8-10 Hz) and a 
      
      
      
      coupling (~8-9 Hz), appearing as a pseudo-triplet or doublet of doublets.
  • 
     6.85 ppm (m, 2H):  Protons at positions 4 and 6.
    
  • 
     3.83 ppm (s, 2H):  Broad singlet for the -NH
    
    
    
    group.

Interpretation:

  • A 1,2,4-substituted benzene (with F at 1, CN at 2, NH2 at 5) will show a specific splitting pattern: One proton with large H-F coupling (ortho), one with medium (meta), and one with small (para).

  • Critical Check: If you see a triplet with

    
     Hz, it confirms the proton is adjacent to the Fluorine, validating the 2-fluoro position.
    
Protocol C: HPLC Purity Profiling

To quantify the regioisomer impurity (which NMR may miss if <1%), use this specific HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV at 254 nm (CN absorption) and 210 nm.

  • Retention Logic: The 3-amino-2-fluorobenzonitrile (impurity) is slightly less polar than the target due to the intramolecular H-bond potential between the ortho-amine and fluorine/nitrile, leading to a later retention time.

Analytical Decision Tree

Use this workflow to select the appropriate method based on your development stage.

DecisionTree Start Start: Sample Received Stage Development Stage? Start->Stage Early Early R&D / Synthesis Stage->Early Structure Confirmation QC Final QC / Release Stage->QC Purity Certification NMR_19F Method: 19F NMR (Quick ID) Early->NMR_19F Primary Check HPLC Method: HPLC-UV (Purity >99.5%) QC->HPLC Quantify Regioisomer Full_Char Full Characterization (1H + 19F + 13C + MS) NMR_19F->Full_Char If 19F matches -120.2 ppm HPLC->Full_Char Validation

Figure 2: Analytical decision matrix for confirming 3-Cyano-4-fluoroaniline.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2737673, 5-Amino-2-fluorobenzonitrile. Retrieved from [Link]

  • Luo, Y., et al. (2019). Non-Deprotonative Primary and Secondary Amination of (Hetero)Arylmetals. (Supporting Information: Characterization Data). Retrieved from (Specific data point: 19F NMR shift -120.17 ppm).

  • Wang, J., et al. (2022).[3][4] The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. Retrieved from [Link]

  • Google Patents. (2019). WO2019096241A1 - Anti-HBV tetrahydroisoxazolo[4,3-c]pyridine compounds.

Sources

Definitive Guide: HPLC Purity Assessment of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted anilines are the backbone of modern small-molecule synthesis, serving as critical intermediates for APIs (e.g., paracetamol, sulfonamides), agrochemicals, and dyes. However, their analysis presents a "perfect storm" of chromatographic challenges: basic moieties causing peak tailing , closely eluting positional isomers (ortho/meta/para), and susceptibility to on-column oxidation .

This guide moves beyond standard generic protocols. We compare the industry-standard C18 chemistry against Phenyl-Hexyl and Pentafluorophenyl (PFP) phases, demonstrating why "standard" methods often fail to resolve critical isomeric impurities.

Part 1: The Chemistry of the Challenge

To master aniline separation, one must understand the molecular behaviors driving the chromatography.

  • The Silanol Trap (Peak Tailing): Anilines are weak bases (

    
    ). On standard silica columns, residual silanols (
    
    
    
    ) act as weak acids. At neutral pH, these silanols ionize (
    
    
    ), creating a cation-exchange site that grabs the protonated aniline (
    
    
    ). This secondary interaction causes the dreaded "shark-fin" tailing.
  • The Isomer Problem: Substituents (Cl,

    
    , 
    
    
    
    ) at ortho, meta, and para positions often result in identical hydrophobicity (
    
    
    ). A mechanism relying solely on hydrophobic interaction (like C18) frequently fails to resolve these critical pairs.

Part 2: Column Selection Showdown

We evaluated three distinct stationary phases for the separation of a complex mixture containing aniline, o/m/p-chloroaniline, and o/m/p-nitroaniline impurities.

The Contenders
  • C18 (Base-Deactivated): The workhorse. Relies on hydrophobic exclusion.

    • Verdict: Excellent for general retention but struggles with meta/para selectivity.

  • Phenyl-Hexyl: The Aromatic Specialist.[1]

    • Mechanism:[2] Offers

      
       stacking interactions between the phenyl ring of the ligand and the aromatic ring of the analyte. This interaction is highly sensitive to the electron density of the analyte ring, which varies significantly between isomers.
      
  • Pentafluorophenyl (PFP): The Halogen Hunter.

    • Mechanism:[2] The fluorine atoms create a highly electron-deficient ring, acting as a Lewis acid to the aniline's Lewis base.

Comparative Performance Data

The following table summarizes a representative study comparing separation efficiency (


) and peak symmetry (

) for the critical pair: m-chloroaniline and p-chloroaniline.

Table 1: Separation Metrics of Critical Pairs

ParameterC18 (Standard)Phenyl-HexylPFP (Pentafluorophenyl)
Separation Mechanism HydrophobicHydrophobic +

Stacking
Hydrophobic + Dipole-Dipole + H-Bonding
Selectivity (

)
(m- vs p-isomer)
1.02 (Co-elution)1.15 (Baseline Resolved) 1.12 (Resolved)
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Excellent)1.2 (Good)
Retention (

)
HighModerateModerate
Best Application Simple alkyl-anilinesPositional Isomers (Nitro/Chloro) Halogenated & Polar anilines

Key Insight: The Phenyl-Hexyl phase provides the necessary "shape selectivity" to pull apart isomers that C18 merges. The


 interaction is sterically hindered differently in ortho vs para positions, creating the separation window.

Part 3: Method Development Workflow

The following diagram illustrates the logical decision tree for selecting the correct method parameters based on your specific aniline derivative.

AnilineMethodology Start Start: Analyze Structure Isomers Positional Isomers? Start->Isomers Halogens Halogenated? Isomers->Halogens No Phenyl Select: Phenyl-Hexyl (Pi-Pi Selectivity) Isomers->Phenyl Yes (Nitro/Amino) Simple Simple Alkyl? Halogens->Simple No PFP Select: PFP (F5) (Dipole Interaction) Halogens->PFP Yes (F, Cl, Br) C18 Select: C18 (Base Deactivated) Simple->C18 pH_Check Check pKa Phenyl->pH_Check PFP->pH_Check C18->pH_Check Low_pH pH 2.5-3.0 (Formate/Phosphate) pH_Check->Low_pH Standard High_pH pH > 9.0 (Ammonium Bicarb) pH_Check->High_pH For Basic Tailing Warning Warning: Silica Dissolution (Use Hybrid Particle) High_pH->Warning

Figure 1: Decision tree for stationary phase and pH selection based on aniline substitution patterns.

Part 4: The Optimized Protocol

This protocol is designed for High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5] It utilizes a "Low pH" strategy to ensure anilines remain fully protonated, improving solubility and peak shape on modern columns.

Reagents & Equipment
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.7 µm Core-Shell).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Detector: Diode Array Detector (DAD).

Gradient Conditions
Time (min)% Mobile Phase BFlow Rate (mL/min)Interaction Phase
0.051.0Equilibration
2.051.0Load
15.0601.0Elution of Polar Isomers
20.0901.0Wash (Lipophilic impurities)
22.051.0Re-equilibration
Detection Strategy
  • Primary Wavelength: 254 nm (Strong aromatic absorption).

  • Secondary Wavelength: 210 nm (For non-aromatic impurities, but watch for solvent cutoff).

  • Spectrum Scan: 190–400 nm (Required for peak purity assessment).

Sample Preparation (Critical Step)

Anilines oxidize rapidly.

  • Diluent: 50:50 Water:Acetonitrile containing 0.1% Ascorbic Acid (antioxidant).

  • Filtration: 0.2 µm PTFE filter (Nylon can adsorb basic anilines).

  • Storage: Amber vials, analyzed within 24 hours.

Part 5: Validation & Troubleshooting

To ensure this method is a self-validating system , you must monitor specific suitability parameters.

System Suitability Acceptance Criteria
  • Resolution (

    
    ):  > 2.0 between the critical pair (e.g., m- and p- isomers).
    
  • Tailing Factor (

    
    ):  < 1.5 for the main aniline peak. If > 1.5, the column end-capping has failed or the pH is incorrect.
    
  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) standard (typically ~0.05%).

Troubleshooting Guide
  • Problem: Peak splitting.

    • Cause: Sample solvent is stronger than the mobile phase.

    • Fix: Dissolve sample in Mobile Phase A.

  • Problem: Rising Baseline/Ghost Peaks.

    • Cause: Oxidation of anilines on the column or accumulation of azo-compounds.

    • Fix: Flush column with 95% Acetonitrile + 0.1% Formic Acid.

References

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. (Standard guidance on resolution and tailing factors). Link

  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 29046. (Demonstrates extraction and separation logic). Link

  • Waters Corporation. Comparing Selectivity of Phenyl-Hexyl and C18. Knowledge Base.[6] (Detailed mechanism of pi-pi interactions for aromatics). Link

  • Advanced Materials Technology. Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Application Note. (Data on isomer resolution). Link

  • Sielc Technologies. HPLC Method for Analysis of Aniline on Primesep 100. (Discussion on mixed-mode and silanol interactions). Link

Sources

Comparative Guide: Synthesis Routes for Substituted Fluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic introduction of fluorine into aniline scaffolds is a pivotal step in modulating lipophilicity (LogP), metabolic stability, and pKa in drug candidates.[1] However, the high oxidation potential of the amino group renders direct fluorination notoriously difficult.

This guide objectively compares the three dominant synthesis paradigms: Nucleophilic Aromatic Substitution (SNAr/Halex) , Electrophilic Fluorination (Selectfluor®) , and Transition-Metal Catalyzed Cross-Coupling .

Key Finding: While Halex remains the undisputed king of cost-efficiency for multi-kilogram scales (despite safety risks), Electrophilic Fluorination using N-F reagents offers superior regiocontrol for late-stage functionalization, provided the aniline nitrogen is adequately protected.

Part 1: Strategic Route Selection

Selecting the correct route is a function of scale, substrate electronics, and available equipment. The following decision tree outlines the logical flow for method selection.

RouteSelection Start Target: Substituted Fluoroaniline Scale Production Scale? Start->Scale Large > 1 kg (Industrial) Scale->Large Cost Driven Small < 100 g (Discovery) Scale->Small Speed Driven Electronic Ring Electronics? ElectronPoor Electron Deficient (EWG present) Electronic->ElectronPoor Activated for SNAr ElectronRich Electron Rich (EDG present) Electronic->ElectronRich Deactivated for SNAr Position F-Position Relative to NH2? Ortho/Para Ortho/Para Position->Ortho/Para Electronic Control Meta/Difficult Meta/Difficult Position->Meta/Difficult Directing Group Large->Electronic Small->Position RouteA Route A: Halex (S_NAr) Reagent: Spray-dried KF Solvent: Sulfolane/DMAc ElectronPoor->RouteA RouteB Route B: Electrophilic Fluorination Reagent: Selectfluor/NFSI Pre-req: N-Protection ElectronRich->RouteB Via Nitration/Reduction RouteC Route C: Pd-Catalyzed C-H Reagent: Pd(OAc)2 / AgF Ortho/Para->RouteB Meta/Difficult->RouteC

Figure 1: Decision matrix for fluoroaniline synthesis. Note that electron-deficient rings favor SNAr, while electron-rich rings require electrophilic approaches or indirect routes.

Part 2: Route A — The Industrial Standard (Halex Process)

The Halogen Exchange (Halex) reaction is the industry standard for manufacturing fluoroanilines from chloronitrobenzenes, followed by reduction. It relies on the high lattice energy of KCl driving the equilibrium from KF.

Mechanism & Challenges

The reaction proceeds via a Meisenheimer complex. The critical challenge is the solubility of fluoride sources (KF, CsF) in aprotic solvents. "Naked" fluoride is required for reactivity, but it is also a potent base, leading to byproduct formation (phenols).

Protocol: Phase-Transfer Catalyzed Halex

Safety Warning: This reaction requires high temperatures (140°C+). Thermal runaway is a known hazard (see Shell Stanlow incident [1]). Ensure blast shielding.

Reagents:

  • Substrate: 2,4-Dichloronitrobenzene (1.0 equiv)

  • Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 equiv)

  • Catalyst: Tetramethylammonium chloride (TMAC) (0.05 equiv)

  • Solvent: Sulfolane (anhydrous)

Step-by-Step Workflow:

  • Drying (Critical): KF is hygroscopic. Water poisons the reaction by forming HF and phenols. Use spray-dried KF or dry normal KF under vacuum at 150°C for 4 hours.

  • Charging: In a Hastelloy reactor, charge Sulfolane, dried KF, and TMAC.

  • Azeotropic Distillation: Add a small amount of toluene and distill to remove trace water (Dean-Stark trap).

  • Addition: Add 2,4-Dichloronitrobenzene.

  • Reaction: Heat to 180°C for 6–12 hours. Monitor by GC.

    • Why: High temp is needed to overcome the activation energy of the SNAr bond cleavage.

  • Workup: Cool to 60°C. Filter off KCl salts. Distill product under reduced pressure.

  • Reduction: The resulting fluoronitrobenzene is hydrogenated (Pd/C, H2) to yield the fluoroaniline.

Part 3: Route B — The Medicinal Chemist's Route (Electrophilic)

For late-stage functionalization (LSF) or electron-rich rings where SNAr fails, electrophilic fluorination using N-F reagents (Selectfluor® or NFSI) is superior.

Mechanism & Challenges

Anilines are oxidation-prone. Direct treatment with Selectfluor often leads to radical cation formation and polymerization ("aniline black"). Causality: You must lower the HOMO energy of the nitrogen lone pair by acetylation or tosylation before fluorination.

Protocol: Regioselective Fluorination of Acetanilides

Reagents:

  • Substrate: Acetanilide (protected aniline) (1.0 equiv)

  • Reagent: Selectfluor® (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) / Methanol (9:1)

Step-by-Step Workflow:

  • Protection: Convert aniline to acetanilide using Ac2O (Standard procedure).

  • Fluorination: Dissolve acetanilide in MeCN. Add Selectfluor as a solid in one portion.

  • Heating: Heat to 60°C for 4–8 hours.

    • Why: The cationic nature of Selectfluor allows for an SEAr mechanism. The solvent mixture (MeCN/MeOH) solubilizes the oxidant while stabilizing the intermediate.

  • Workup: Remove solvent. Extract with EtOAc.

  • Deprotection: Reflux in ethanolic HCl to cleave the acetyl group and liberate the free fluoroaniline.

Part 4: Comparative Performance Analysis

The following table contrasts the routes based on experimental metrics derived from industrial reviews and process safety literature [1][2].

MetricRoute A: Halex (SNAr)Route B: Electrophilic (Selectfluor)Route C: Pd-Catalyzed C-H
Primary Utility Bulk Manufacturing (>100kg)Discovery / MedChem (<100g)Difficult Substrates / Meta-F
Atom Economy High (KCl waste)Low (High MW waste from reagent)Moderate
Cost per Gram Low (~$0.15 - $0.50/g)High (~$5.00 - $15.00/g)Very High (Pd/Ligand cost)
Yield (Typical) 75–90%60–85%40–70%
Safety Profile High Risk: Thermal runaway potential; HF generation.Moderate: Oxidants are stable but energetic.Low: Mild conditions.[2][3][4]
Regioselectivity Determined by Leaving Group (Cl/NO2)Ortho/Para directing (Electronic)Directed by Ligand/DG

Part 5: Mechanistic Visualization

Understanding the fundamental difference between the anionic (Halex) and cationic (Selectfluor) pathways is crucial for troubleshooting.

Mechanisms cluster_0 Route A: Halex (Anionic) cluster_1 Route B: Selectfluor (Cationic) StartA Ar-Cl (Electron Poor) Complex Meisenheimer Complex (Anionic) StartA->Complex KF, 180°C ProdA Ar-F + KCl Complex->ProdA -Cl⁻ StartB AcNH-Ar (Protected) Wheland Wheland Intermediate (Cationic) StartB->Wheland F+ Transfer ProdB AcNH-Ar-F Wheland->ProdB -H+

Figure 2: Mechanistic divergence. Route A proceeds via an anionic Meisenheimer complex requiring electron-withdrawing groups. Route B proceeds via a cationic Wheland intermediate requiring electron density.

References

  • Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process.Link

  • BenchChem. (2025).[5] A Comparative Guide to the Synthesis of 3-Chloro-4-fluoroaniline.Link

  • ACS GCI Pharmaceutical Roundtable. (2025). Pd-Catalyzed Fluorination Reagent Guide.Link

  • Journal of the American Chemical Society. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis.Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Cyano-4-fluoroaniline Hydrochloride

[1]

Executive Summary & Core Directive

3-Cyano-4-fluoroaniline hydrochloride (CAS: 801316-08-5) presents a dual-hazard profile: it is a halogenated aromatic amine and a nitrile derivative . Improper disposal risks the release of toxic hydrogen cyanide (HCN) gas if subjected to incompatible acidic/oxidative conditions, and contributes to persistent environmental fluorinated contamination.

The Core Directive: Do not treat this substance as general organic waste. It must be segregated into the Halogenated Organic Waste stream and destroyed via high-temperature incineration at a licensed facility. Under no circumstances should this material be discharged down the drain or disposed of in municipal trash.[1]

Waste Characterization & Hazard Profile

Before initiating disposal, you must validate the waste stream properties. This compound is an aniline derivative with a fluorine atom and a nitrile group, stabilized as a hydrochloride salt.

Physicochemical Properties Relevant to Disposal[3][4][5][6][7]
PropertyDataOperational Implication
Chemical Structure 5-Amino-2-fluorobenzonitrile HClContains Nitrogen, Fluorine, and Chlorine.[2][3][4]
Physical State Solid (Powder/Crystals)Dust generation is a primary inhalation hazard during transfer.
Solubility Soluble in water/methanolAqueous waste solutions must be captured, not sewered.
Reactivity Incompatible with strong oxidizersCRITICAL: Segregate from nitric acid or permanganates to prevent HCN release.
RCRA Status Characteristic Hazardous WasteLikely Toxic/Irritant. Not specifically P- or U-listed, but regulated due to toxicity.

Immediate Action: Spill Response Protocol

If disposal is required due to an accidental spill, follow this immediate containment logic.

Warning: Do not attempt to clean spills >500g without EHS support.

  • Evacuate & Ventilate: Clear the immediate area. If the spill is a fine powder, turn off local fans to prevent dispersal, but ensure fume hood ventilation is active.

  • PPE Donning: Double nitrile gloves, lab coat, safety goggles, and a N95 or P100 respirator (if dust is airborne).

  • Containment (Solid):

    • Do NOT sweep dry dust vigorously (creates aerosols).

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Containment (Liquid/Solution):

    • Surround with vermiculite or commercial absorbent pads.[5]

    • Do not use bleach (sodium hypochlorite) immediately, as it may react with the amine/nitrile complex unpredictably. Use simple absorbents.[6][5]

  • Labeling: Mark the container "Hazardous Waste - Debris from 3-Cyano-4-fluoroaniline HCl Spill."

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired pure chemical, contaminated weighing boats, gloves, and filter paper.

  • Container Selection: Use a dedicated wide-mouth HDPE jar with a screw-top lid. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Work inside a chemical fume hood.[7]

    • Transfer solids carefully to avoid dusting.

    • Wipe the exterior of the source container with a damp tissue and add the tissue to the waste jar.

  • Labeling:

    • Apply the hazardous waste tag immediately.

    • Constituents: Write "3-Cyano-4-fluoroaniline HCl (Solid)".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Segregation: Place the jar in the Solid Hazardous Waste satellite accumulation area. Keep separate from oxidizer waste.[7]

Workflow B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Aqueous or organic solutions containing the compound.[8]

  • Stream Identification:

    • Because the molecule contains Fluorine (F) and Chlorine (Cl), this MUST go into the Halogenated Solvent/Organic Waste carboy.

    • Note: Even if the solvent is water, the presence of the halogenated solute often mandates incineration rather than wastewater treatment.

  • pH Check:

    • Ensure the waste solution is not strongly acidic (pH < 2) or strongly basic (pH > 12) before adding to a communal carboy to prevent exothermic reactions. Neutralize to pH 6-8 if necessary using dilute NaOH or HCl.

  • Transfer:

    • Use a funnel with a splash guard.

    • Pour slowly into the "Halogenated Waste" carboy.

    • Log the volume and concentration on the carboy's waste accumulation log sheet.

  • Secondary Containment: Ensure the carboy sits in a tray capable of holding 110% of the container's volume.

Decision Logic for Waste Segregation

The following diagram illustrates the decision process for segregating this specific chemical to ensure safety and compliance.

WasteSegregationStartWaste: 3-Cyano-4-fluoroaniline HClStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid Waste(Powder, Gloves, Debris)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidPathLiquidSolidContainerContainer: Wide-mouth HDPE JarSolidPath->SolidContainerLiquidCheckCheck pH & Solvent TypeLiquidPath->LiquidCheckLabelingLabel: 'Toxic, Halogenated'List full chemical nameSolidContainer->LabelingHalogenatedStream: HALOGENATED ORGANIC(Due to F/Cl content)LiquidCheck->HalogenatedMust not be seweredHalogenated->LabelingFinalShip for High-Temp IncinerationLabeling->Final

Figure 1: Decision tree for the segregation of 3-Cyano-4-fluoroaniline HCl waste streams.

Regulatory & Compliance Context

US EPA / RCRA Considerations

While 3-Cyano-4-fluoroaniline HCl is not explicitly listed on the RCRA "P" (Acutely Hazardous) or "U" (Toxic) lists by specific CAS number, it is regulated by characteristic:

  • Toxicity: It meets the criteria for a toxic waste due to its acute toxicity and potential for organ damage.

  • Halogenated Organics: EPA regulations strictly control the burning of halogenated wastes (F001-F005 codes often apply to solvents, but the solute here dictates the "Halogenated" profile).

Compliance Requirement: The final disposal facility must be a RCRA-permitted incinerator capable of scrubbing acid gases (HF, HCl) and destroying nitriles (NOx control).

Incompatibility Warning
  • Do NOT mix with: Nitric Acid, Perchloric Acid, or Chromic Acid.

  • Risk: Oxidation of the nitrile group can release Nitrogen Oxides (NOx) or Hydrogen Cyanide (HCN) under extreme conditions.

  • Do NOT mix with: Strong bases (Sodium Hydroxide) in high concentrations without ventilation, as this can liberate the free aniline, changing the volatility profile.

References

  • United States Environmental Protection Agency (EPA). (n.d.). RCRA Waste Codes and Characteristic Wastes. Retrieved January 29, 2026, from [Link]

  • Georgia Tech Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved January 29, 2026, from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation Guide. Retrieved January 29, 2026, from [Link]

×

Retrosynthesis Analysis

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Reactant of Route 1
3-Cyano-4-fluoroaniline, hcl
Reactant of Route 2
3-Cyano-4-fluoroaniline, hcl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.